molecular formula C12H10N2O2 B054647 Ethyl 6-cyano-1H-indole-2-carboxylate CAS No. 104291-81-8

Ethyl 6-cyano-1H-indole-2-carboxylate

Cat. No.: B054647
CAS No.: 104291-81-8
M. Wt: 214.22 g/mol
InChI Key: IUCDNWPSPSMAPS-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-1H-indole-2-carboxylate is a high-value chemical intermediate specifically designed for advanced pharmaceutical research and drug discovery programs. This multifunctional indole derivative serves as a critical synthetic building block for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. Its core structure incorporates an ester moiety at the 2-position and a strong electron-withdrawing cyano group at the 6-position, creating a versatile scaffold for further functionalization via nucleophilic substitution, reduction, or cyclization reactions. Researchers primarily utilize this compound in the synthesis of complex small molecule libraries targeting kinase inhibitors, receptor modulators, and other biologically relevant protein targets. The indole core is a privileged structure in medicinal chemistry, known for its ability to mimic peptide bonds and participate in key π-stacking and hydrogen-bonding interactions within enzyme active sites. The presence of the cyano group enhances the compound's binding affinity and can be leveraged to improve metabolic stability and permeability in lead optimization campaigns. This product is offered with comprehensive analytical documentation, including HPLC and NMR data, to ensure batch-to-batch consistency and support rigorous research outcomes. It is intended for use by qualified laboratory professionals in controlled research settings.

Properties

IUPAC Name

ethyl 6-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCDNWPSPSMAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405807
Record name Ethyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-81-8
Record name Ethyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 6-Cyano-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 6-cyano-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the cyano group on the indole scaffold allows for versatile conversion into other functional groups, making it a key intermediate in the development of novel therapeutics. This document outlines the most prominent synthetic strategies, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is most effectively achieved through the Fischer indole synthesis. This classical method involves the acid-catalyzed reaction of 4-cyanophenylhydrazine with ethyl pyruvate to construct the indole nucleus in a single step. Alternative routes, such as the Reissert and Japp-Klingemann reactions, offer different approaches to the indole-2-carboxylate core and are also discussed. This guide provides a comparative overview of these methods, with a focus on providing actionable experimental details for the Fischer indole synthesis, which is considered the most direct and efficient route for this specific target molecule.

Synthetic Strategies

Several synthetic pathways can be employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Fischer Indole Synthesis (Recommended)

The Fischer indole synthesis is a robust and widely used method for the construction of indole rings.[1] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of the target molecule, 4-cyanophenylhydrazine hydrochloride is reacted with ethyl pyruvate.

Fischer_Indole_Synthesis 4-Cyanophenylhydrazine HCl 4-Cyanophenylhydrazine HCl Hydrazone Intermediate Hydrazone Intermediate 4-Cyanophenylhydrazine HCl->Hydrazone Intermediate Condensation Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Intermediate Product This compound Hydrazone Intermediate->Product Acid-catalyzed Cyclization Reissert_Indole_Synthesis 4-Cyano-2-nitrotoluene 4-Cyano-2-nitrotoluene Pyruvate Intermediate Pyruvate Intermediate 4-Cyano-2-nitrotoluene->Pyruvate Intermediate Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Pyruvate Intermediate Product This compound Pyruvate Intermediate->Product Reductive Cyclization

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyano-1H-indole-2-carboxylate (CAS No: 104291-81-8) is a heterocyclic organic compound featuring a fused indole ring system substituted with a cyano group at the 6-position and an ethyl carboxylate group at the 2-position.[1][2][3][4] The indole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of the electron-withdrawing cyano group and the ester functionality makes this molecule a versatile intermediate for the synthesis of more complex, biologically active compounds. This guide provides a summary of the available chemical and physical properties of this compound, outlines a general synthetic approach, and discusses its potential, albeit largely unexplored, role in drug discovery.

Core Chemical Properties

A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical and chemical properties for this compound. While basic molecular information and some computed properties are available, crucial experimental data such as melting point, boiling point, and solubility are not well-documented.

Physicochemical Data

The following table summarizes the available identifying and computed physicochemical properties for this compound.

PropertyValueSource
CAS Number 104291-81-8[1][2][3][4]
Molecular Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [1]
Purity ≥97% (as commercially available)[1][2]
Topological Polar Surface Area (TPSA) 65.88 Ų[1]
logP (calculated) 2.21628[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]
Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related indole derivatives, the following spectral characteristics can be anticipated.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, the proton at the C3 position, and the NH proton of the indole.
¹³C NMR Resonances for the carbonyl carbon of the ester, the cyano carbon, carbons of the ethyl group, and the carbons of the indole ring system.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, the C≡N stretch of the cyano group, the C=O stretch of the ester, and C-H and C=C stretching of the aromatic system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ) and characteristic fragmentation patterns.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a general synthetic route can be proposed based on established methods for the synthesis of indole-2-carboxylates, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.

General Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitably substituted phenylhydrazine with an alpha-keto ester. The following diagram illustrates a generalized workflow.

G General Synthetic Workflow for Indole-2-carboxylates cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification cluster_analysis Analysis A Substituted Phenylhydrazine (e.g., 4-cyanophenylhydrazine) C Condensation & Cyclization (e.g., Fischer Indole Synthesis) A->C B Alpha-keto ester (e.g., ethyl pyruvate) B->C D This compound C->D E Chromatography / Recrystallization D->E F Spectroscopic Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses)

Materials:

  • 4-cyanophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A mixture of 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate in ethanol is stirred at room temperature to form the corresponding hydrazone.

  • An acid catalyst is added to the reaction mixture.

  • The mixture is heated to reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions and scale.

Biological Activity and Drug Development Potential

The indole nucleus is a common feature in many biologically active compounds, and indole derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[5] The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

While there is no specific biological activity reported for this compound in the searched literature, its structural similarity to other biologically active indoles suggests potential for further investigation. For instance, various substituted indole-2-carboxamides have been investigated as potential kinase inhibitors and modulators of cannabinoid receptors.

Signaling Pathways

There is currently no information available in the public domain that directly links this compound to any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate any such involvement.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and drug discovery. However, there is a significant lack of publicly available, experimentally determined data regarding its chemical and physical properties. This guide has summarized the available information and provided a hypothetical framework for its synthesis and characterization based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential biological activities.

References

A Technical Guide to the Biological Landscape of Indole-2-Carboxylate and 6-Cyano-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for ethyl 6-cyano-1H-indole-2-carboxylate is not publicly available. This guide, therefore, provides an in-depth overview of the biological activities of structurally related compounds, namely derivatives of the indole-2-carboxylate and 6-cyano-indole cores. The data presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this chemical space.

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Modifications at various positions of the indole nucleus, particularly the incorporation of a carboxylate at the 2-position and a cyano group at the 6-position, have led to the discovery of potent modulators of various biological targets. This guide summarizes the key biological activities, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Biological Activities of Structurally Related Compounds

Derivatives of indole-2-carboxylate and 6-cyano-indole have demonstrated significant potential across several therapeutic areas, most notably in oncology, virology, and neurology.

Anticancer Activity

The indole-2-carboxylate scaffold is a cornerstone in the design of novel anticancer agents.[3][4][5][6] These compounds have been shown to exert their effects through the inhibition of key proteins involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[7][8][9]

  • Kinase Inhibition: A significant number of indole-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases.[10][11] For instance, certain derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical regulators of the cell cycle.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[7] Other kinases targeted by indole-2-carboxylate derivatives include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAFV600E, which are involved in tumor angiogenesis and cell signaling, respectively.[8]

  • Topoisomerase Inhibition: Some indole derivatives of ursolic acid have been identified as potent inhibitors of Topoisomerase II, an essential enzyme for DNA replication in cancer cells.[9]

  • Induction of Apoptosis: Many anticancer indole derivatives induce programmed cell death (apoptosis) in cancer cells. This is often a downstream effect of kinase inhibition or other cellular insults.[7][9]

Antiviral Activity

Indole-2-carboxylic acid derivatives have been investigated as potential antiviral agents, particularly as inhibitors of HIV-1 integrase.[4][12] The indole nucleus can chelate with the Mg2+ ions in the active site of the integrase enzyme, thereby inhibiting its strand transfer activity, which is crucial for viral replication.[12] Some indole-2-carboxylate derivatives have also exhibited broad-spectrum antiviral activity against other viruses, such as the Coxsackie B3 virus and influenza A.[13]

Neurological Activity

The 6-cyano-indole scaffold is a key pharmacophore in the development of ligands for neurological targets.[14][15] The cyano group at the 6-position significantly influences the electronic properties of the indole ring and can serve as a key interaction point with biological receptors.[14] Derivatives of 6-cyano-indole have shown high affinity for the dopamine D4 receptor, a promising target for the treatment of neuropsychiatric disorders like schizophrenia.[15][16]

Antibacterial Activity

While less explored, some indole derivatives containing a cyano group have shown antibacterial properties. For example, 6-cyanoindole itself inhibits the spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees.[16] Additionally, certain spiro[indole-3,4'-pyridine] derivatives with a cyano group have demonstrated moderate antibacterial activity against Pseudomonas aeruginosa.[17][18][19]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative indole-2-carboxylate and 6-cyano-indole derivatives from the literature.

Table 1: Anticancer Activity of Representative Indole-2-Carboxamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50Reference
5e MCF-7 (Breast)AntiproliferativeNot Specified[7]
5h MCF-7 (Breast)AntiproliferativeNot Specified[7]
5k MCF-7 (Breast)AntiproliferativeNot Specified[7]
Compound 17a HIV-1 IntegraseEnzyme Inhibition3.11 µM[20][12]
Compound 9o-1 IDO1 EnzymeEnzyme Inhibition1.17 µM[21]
Compound 9o-1 TDO EnzymeEnzyme Inhibition1.55 µM[21]
Compound 5f SMMC-7721 (Hepatocarcinoma)Cytotoxicity (MTT)0.56 ± 0.08 µM[9]
Compound 5f HepG2 (Hepatocarcinoma)Cytotoxicity (MTT)0.91 ± 0.13 µM[9]
Compound 16 A549 (Lung)CytotoxicityNot Specified[22]
Compound 16 PC3 (Prostate)CytotoxicityNot Specified[22]

Table 2: Kinase Inhibitory Activity of Representative Indole-2-Carboxamide Derivatives

Compound IDTarget KinaseIC50Reference
5e CDK213 nM[7]
5h CDK211 nM[7]
5k CDK219 nM[7]
Va EGFR71 ± 06 nM[8]
Va BRAFV600E77 nM[8]
Compound 16 EGFR1.026 µM[22]
Compound 16 SRC0.002 µM[22]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of indole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[23]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is a two-step process. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test compound. The reaction is then stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is used to generate a luminescent signal proportional to the initial kinase activity.[23]

  • Materials:

    • Recombinant human kinase (e.g., CDK2, EGFR)

    • Suitable substrate (e.g., Myelin Basic Protein)

    • ATP

    • Test indole derivatives (dissolved in 100% DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km for the specific kinase.

    • Prepare serial dilutions of the indole derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

    • Add 5 µL of the serially diluted compound or control to the wells of the 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.[23]

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[23]

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cell Viability Assay (MTT Assay)[7][24]

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test indole derivatives

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by indole-2-carboxylate derivatives and a general workflow for anticancer drug discovery.

EGFR_CDK2_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF CyclinD Cyclin D TF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates pRb p-Rb CDK46->pRb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S G1-S Phase Transition CDK2->G1_S Proliferation Cell Proliferation G1_S->Proliferation Inhibitor Indole-2-Carboxamide Inhibitors Inhibitor->EGFR Inhibitor->CDK2 Anticancer_Workflow Start Design & Synthesis of Indole Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines Start->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanistic Mechanistic Studies Hit_ID->Mechanistic Promising Hits Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Target_Val Molecular Target Validation (e.g., Kinase Inhibition Assays, Western Blot) Mechanistic->Target_Val Lead_Opt Lead Optimization (SAR Studies) Apoptosis->Lead_Opt CellCycle->Lead_Opt Target_Val->Lead_Opt InVivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->InVivo Optimized Leads End Preclinical Candidate InVivo->End

References

An In-depth Technical Guide on Ethyl 6-Cyano-1H-indole-2-carboxylate Derivatives and Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, derivatives of ethyl 6-cyano-1H-indole-2-carboxylate have emerged as a promising class of therapeutic agents. The presence of the cyano group at the 6-position and the carboxylate at the 2-position provides a unique electronic and structural framework for molecular interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and infectious diseases.

Synthesis of the Core Scaffold and Derivatives

Subsequent derivatization of the core scaffold is crucial for tuning the biological activity. The search results indicate that modifications are frequently made at the N1 position of the indole ring and by converting the ethyl ester at the C2 position into a carboxamide.

General Experimental Protocol for N-Alkylation of Indole-2-carboxylates

The following is a generalized procedure for the N-alkylation of an indole-2-carboxylate, based on protocols for similar compounds.[1][2]

  • Dissolution: Dissolve the ethyl indole-2-carboxylate starting material (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the indolide anion.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Amide Formation from Indole-2-carboxylates

The conversion of the ethyl ester to a carboxamide is a key step in the synthesis of many biologically active derivatives.[3][4]

  • Amidation: To a solution of the ethyl indole-2-carboxylate (1 equivalent) in a suitable solvent like methanol or ethanol, add the desired amine (1-5 equivalents).

  • Heating: Heat the reaction mixture to reflux for several hours to overnight, monitoring by TLC. For less reactive amines, a coupling agent such as HATU or EDC with a base like DIPEA in a solvent like DMF can be used at room temperature.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and as antitubercular agents.

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Several studies have reported indole-2-carboxamide derivatives bearing a 6-cyano group as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases implicated in tumor growth and angiogenesis.[1][5] Inhibition of these receptors can block downstream signaling pathways, leading to reduced cell proliferation and tumor vascularization.

Signaling Pathway of EGFR and VEGFR-2 Inhibition

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Cyano-1H-indole- 2-carboxylate Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Table 1: In Vitro Activity of Indole-6-carboxylate Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (nM)Reference
4a EGFR-HepG2-[1]
6c VEGFR-2-HCT-116-[1]
Va EGFR71 ± 6-26[5]
Ve VEGFR-21.10-86[5]
Vg VEGFR-21.60--[5]

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.

Antitubercular Activity

Derivatives of 6-cyano-1H-indole-2-carboxamide have been identified as a potent new class of antituberculosis agents.[3][4] These compounds have shown excellent in vitro activity against Mycobacterium tuberculosis, including drug-sensitive strains.

The proposed mechanism of action for some of these indole-2-carboxamides is the inhibition of the mycobacterial membrane protein large 3 (MmpL3).[3][6] MmpL3 is an essential transporter protein involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.

Experimental Workflow for Antitubercular Activity Screening

Antitubercular_Screening A Synthesis of 6-Cyano-1H-indole- 2-carboxamide Derivatives B Primary Screening: In vitro activity against M. tuberculosis H37Rv A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Cytotoxicity Assay (e.g., on Vero cells) C->D E Determination of Selectivity Index (SI) D->E F Mechanism of Action Studies (e.g., MmpL3 inhibition) E->F G In vivo Efficacy Studies (e.g., in mouse models) E->G H Lead Optimization G->H

Caption: Workflow for antitubercular drug discovery.

Table 2: Antitubercular Activity of 6-Cyano-indole-2-carboxamide Derivatives

Compound IDM. tuberculosis StrainMIC (µM)Cytotoxicity (IC50, µM)Selectivity Index (SI)Reference
39 H37Rv< 0.2> 50> 250[3]
41 H37Rv< 0.2> 50> 250[3]
8g H37Rv0.3240.9 (Vero cells)128[3]

MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration; SI: Selectivity Index (IC50/MIC).

The minimum inhibitory concentration (MIC) is typically determined using the microplate Alamar blue assay (MABA) or the broth microdilution method.

  • Preparation of Compounds: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Incubation: Add the bacterial inoculum to each well containing the test compound. Incubate the plates at 37 °C for 7-10 days.

  • Reading: After incubation, add a resazurin-based indicator (e.g., Alamar blue) to each well and re-incubate for 24 hours.

  • Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as kinase inhibitors in oncology and as MmpL3 inhibitors for the treatment of tuberculosis highlights their potential to address significant unmet medical needs. The structure-activity relationship studies conducted so far provide a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on further lead optimization, in-depth mechanistic studies, and in vivo evaluation to translate the promising in vitro results into clinically viable drug candidates. The continued exploration of this chemical space is likely to yield novel and effective treatments for cancer and infectious diseases.

References

In-Depth Technical Guide: Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-cyano-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its relevance in contemporary research and drug development based on the activities of structurally related molecules.

Core Compound Properties

This compound is an indole derivative characterized by an ethyl ester at the 2-position and a nitrile group at the 6-position of the indole ring. These functional groups provide versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 104291-81-8[1][2]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Purity ≥97%[1]
Computational Data

Computational models provide valuable insights into the physicochemical properties of a molecule, which can be predictive of its behavior in biological systems.

ParameterValueSource
Topological Polar Surface Area (TPSA) 65.88 Ų[1]
LogP 2.21628[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-cyanophenylhydrazine 4-cyanophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 4-cyanophenylhydrazine->Fischer_Indole_Synthesis Reactant ethyl_pyruvate Ethyl pyruvate ethyl_pyruvate->Fischer_Indole_Synthesis Reactant final_product This compound Fischer_Indole_Synthesis->final_product Yields

Caption: Conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.

General Experimental Protocol: Fischer Indole Synthesis
  • Hydrazone Formation: 4-cyanophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with an acid catalyst (e.g., acetic acid), to form the corresponding hydrazone. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. The mixture is heated to promote the[1][1]-sigmatropic rearrangement and subsequent cyclization to the indole ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized, often by pouring it into a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. The presence of a cyano group, an electron-withdrawing group, at the 6-position can significantly influence the electronic properties of the indole ring system and its interaction with biological targets.

While specific biological data for this compound is limited in public literature, derivatives of 6-cyanoindole have shown notable activity. For instance, they have been investigated as ligands for the dopamine D4 receptor, a target for neuropsychiatric disorders.[3] The position of the cyano group on the indole ring has been shown to be a critical determinant of biological activity, with 6-cyanoindole derivatives exhibiting moderate to high affinity for this receptor.[3]

Furthermore, the cyanoindole moiety is a key component in various bioactive molecules. For example, 5-cyanoindole is a crucial intermediate in the synthesis of the antidepressant Vilazodone.[4] This highlights the potential of cyano-substituted indoles as valuable starting materials for the development of novel therapeutics.

Potential Logical Relationships in Drug Discovery

G cluster_compound Core Compound cluster_properties Properties & Potential cluster_applications Applications compound Ethyl 6-cyano-1H- indole-2-carboxylate scaffold Privileged Scaffold (Indole) compound->scaffold functional_groups Versatile Functional Groups (Cyano, Ester) compound->functional_groups bioactivity Potential Biological Activity scaffold->bioactivity functional_groups->bioactivity medicinal_chemistry Medicinal Chemistry Building Block functional_groups->medicinal_chemistry materials_science Materials Science functional_groups->materials_science drug_discovery Drug Discovery Lead bioactivity->drug_discovery

Caption: Logical relationships illustrating the utility of this compound in scientific research.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its structural features suggest a high potential for the development of novel bioactive compounds. While detailed experimental and biological data for this specific compound are not extensively documented in publicly accessible literature, the established importance of the indole nucleus and cyano-substituted derivatives provides a strong rationale for its further investigation and utilization in drug discovery and materials science. Researchers are encouraged to explore its synthetic utility and to investigate its biological profile to unlock its full potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of ethyl 6-cyano-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic protocol, detailed analysis of spectroscopic data, and the logical workflow required to confirm its molecular structure, serving as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the Fischer indole synthesis, a reliable method for the preparation of indole derivatives.

Experimental Protocol:

Step 1: Synthesis of 4-cyanophenylhydrazine hydrochloride

To a solution of 4-aminobenzonitrile in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The resulting diazonium salt solution is then slowly added to a solution of sodium sulfite in water. The mixture is stirred for several hours, followed by the addition of concentrated hydrochloric acid and heating to yield 4-cyanophenylhydrazine hydrochloride.

Step 2: Synthesis of Ethyl 2-(2-(4-cyanophenyl)hydrazono)propanoate

4-cyanophenylhydrazine hydrochloride is reacted with ethyl pyruvate in ethanol. The mixture is refluxed for several hours. After cooling, the precipitated product, ethyl 2-(2-(4-cyanophenyl)hydrazono)propanoate, is collected by filtration.

Step 3: Fischer Indole Synthesis of this compound

The intermediate from Step 2 is cyclized using a suitable acidic catalyst, such as polyphosphoric acid or zinc chloride, at an elevated temperature. The reaction mixture is then poured into ice water, and the crude product is extracted with an organic solvent. Purification by column chromatography yields the final product, this compound.

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure of this compound is accomplished through the combined analysis of various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter Value Interpretation
Molecular Ion (M+) m/z 214.07Corresponds to the molecular formula C₁₂H₁₀N₂O₂.
Major Fragments m/z 186, 169, 141, 114Consistent with the loss of CO, OEt, COOEt, and the indole core fragmentation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹) Intensity Functional Group Assignment
~3300Strong, BroadN-H stretch of the indole ring.
~2225Strong, SharpC≡N stretch of the nitrile group.
~1715Strong, SharpC=O stretch of the ester carbonyl group.
~1600, ~1470MediumC=C stretching vibrations of the aromatic ring.
~1240StrongC-O stretch of the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0Singlet1HIndole N-H
~8.0Singlet1HH-7
~7.8Doublet1HH-4
~7.4Doublet1HH-5
~7.2Singlet1HH-3
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

¹³C NMR (Carbon NMR) Data (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~161.0C=O (Ester)
~138.0C-7a
~131.0C-2
~128.0C-5
~125.0C-3a
~122.0C-4
~120.0C-7
~119.0C≡N
~105.0C-6
~103.0C-3
~61.0-OCH₂CH₃
~14.0-OCH₂CH₃

Workflow and Visualization

The logical process of elucidating the structure of this compound involves a systematic integration of the data obtained from the various analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Fischer Indole Synthesis Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS_data Molecular Formula: C12H10N2O2 MW: 214.22 MS->MS_data IR_data Functional Groups: -NH, -C≡N, -C=O IR->IR_data NMR_data Connectivity and Environment of H and C atoms NMR->NMR_data Structure Proposed Structure: This compound MS_data->Structure IR_data->Structure NMR_data->Structure signaling_pathway_screening cluster_assays Biological Screening cluster_pathways Potential Target Pathways Compound Ethyl 6-cyano-1H- indole-2-carboxylate Antimicrobial Antimicrobial Assays Compound->Antimicrobial Antiviral Antiviral Assays Compound->Antiviral Anticancer Anticancer Assays (e.g., cytotoxicity) Compound->Anticancer Pathway1 Bacterial Cell Wall Synthesis Antimicrobial->Pathway1 Pathway2 Viral Replication Mechanisms Antiviral->Pathway2 Pathway3 Kinase Signaling Pathways Anticancer->Pathway3 Pathway4 Apoptosis Pathways Anticancer->Pathway4

Spectroscopic and Synthetic Profile of Indole-2-Carboxylates: A Technical Guide Focused on Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of ethyl 6-cyano-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a comprehensive analysis based on the well-characterized parent compound, ethyl 1H-indole-2-carboxylate, and established principles of spectroscopic interpretation and synthetic chemistry.

Spectroscopic Data Analysis

Spectroscopic Data for the Parent Compound: Ethyl 1H-indole-2-carboxylate

The following tables summarize the reported spectroscopic data for ethyl 1H-indole-2-carboxylate. This information serves as a baseline for predicting the spectral features of its 6-cyano derivative.

Table 1: 1H NMR Spectroscopic Data for Ethyl 1H-indole-2-carboxylate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.0 (br s)Broad Singlet-NH
7.6-7.7 (d)Doublet~8.0H-4
7.4-7.5 (d)Doublet~8.0H-7
7.2-7.3 (t)Triplet~7.5H-6
7.0-7.1 (t)Triplet~7.5H-5
7.1 (s)Singlet-H-3
4.4 (q)Quartet7.1-OCH2CH3
1.4 (t)Triplet7.1-OCH2CH3

Solvent: CDCl3 or DMSO-d6. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for Ethyl 1H-indole-2-carboxylate

Chemical Shift (δ) ppmAssignment
162.0C=O
136.5C-7a
127.5C-2
127.0C-3a
125.0C-6
122.5C-4
120.5C-5
111.5C-7
108.0C-3
61.5-OCH2CH3
14.5-OCH2CH3

Solvent: CDCl3 or DMSO-d6. Chemical shifts are approximate.

Table 3: IR and Mass Spectrometry Data for Ethyl 1H-indole-2-carboxylate

Spectroscopic TechniqueKey Peaks
IR (KBr, cm-1) ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1530, 1450 (aromatic C=C stretch)
Mass Spec. (m/z) 189 [M]+, 144 [M-OEt]+, 116 [M-COOEt]+
Expected Spectroscopic Modifications for this compound

The introduction of a cyano (-C≡N) group at the 6-position of the indole ring is expected to introduce the following changes to the spectroscopic data:

  • 1H NMR: The aromatic region of the spectrum will be altered. The proton at C-5 will likely appear as a doublet, and the proton at C-7 will also be a doublet, with the proton at C-4 appearing as a singlet or a narrow doublet. The electron-withdrawing nature of the cyano group will likely cause a downfield shift of the aromatic protons, particularly H-5 and H-7.

  • 13C NMR: A new signal will appear in the range of 110-120 ppm, corresponding to the nitrile carbon. The carbon atom attached to the cyano group (C-6) will also be significantly affected.

  • IR Spectroscopy: A characteristic medium-intensity absorption band for the C≡N stretch is expected to appear in the range of 2220-2240 cm-1.

  • Mass Spectrometry: The molecular ion peak [M]+ will be observed at m/z 214, corresponding to the molecular weight of this compound (C12H10N2O2).[1][2]

Experimental Protocols

General Synthesis of Ethyl Indole-2-carboxylates via Fischer Indole Synthesis

This procedure outlines the synthesis of ethyl 1H-indole-2-carboxylate and can be modified for the 6-cyano derivative.

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol

  • Ether

  • Glacial acetic acid

  • Platinum catalyst (e.g., PtO2)

  • Hydrogenation apparatus

Procedure:

  • Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate: A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under a nitrogen atmosphere. To this solution, diethyl oxalate is added, followed by o-nitrotoluene. The reaction mixture is stirred, leading to the precipitation of the potassium salt. The salt is collected by filtration, washed with ether, and dried.

  • Reductive Cyclization to Ethyl 1H-indole-2-carboxylate: The potassium salt is dissolved in glacial acetic acid in a hydrogenation bottle. A catalytic amount of platinum oxide is added. The mixture is then hydrogenated in a Parr apparatus until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: The catalyst is removed by filtration. The filtrate is poured into water to precipitate the crude ethyl 1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

General Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target organic compound.

Spectroscopic_Analysis_Workflow Start Conceptualization of Target Molecule Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Confirmation Spectroscopic Analysis Purification->Structure_Confirmation H_NMR 1H NMR Structure_Confirmation->H_NMR C_NMR 13C NMR Structure_Confirmation->C_NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Data_Analysis Data Interpretation and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

References

A Technical Guide to the Synthesis of 6-Cyanoindole: A Comparative Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanoindole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. The indole scaffold itself is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a cyano group at the 6-position not only modulates the electronic properties of the indole ring but also serves as a versatile synthetic handle for further molecular elaboration. This nitrile functionality can be readily converted into other critical groups such as amines, carboxylic acids, and tetrazoles, making 6-cyanoindole a highly sought-after intermediate in the synthesis of novel therapeutics and functional materials. This technical guide provides an in-depth review of the primary synthetic routes to 6-cyanoindole, offering a comparative analysis of key performance metrics, detailed experimental protocols, and a visual representation of the chemical transformations involved.

Core Synthesis Methodologies: A Quantitative Comparison

The selection of an optimal synthetic route for 6-cyanoindole is often a balance between yield, scalability, cost, and the availability of starting materials. The following table summarizes the quantitative data for the most prominent synthesis methods.

Synthesis MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)
Leimgruber-Batcho4-Methyl-3-nitrobenzonitrileDMF-DMA, Fe, Acetic Acid~5 hours110 °C then Reflux~48%[1]
Palladium-Catalyzed Cyanation6-BromoindoleZn(CN)₂, Pd₂(dba)₃, dppf12-24 hours~120 °CHigh (often >80%)[1]
Fischer Indole Synthesis4-CyanophenylhydrazineAldehyde/Ketone, Acid Catalyst2-6 hoursReflux60-75% (typical)[2]
Sandmeyer Reaction6-AminoindoleNaNO₂, HCl, CuCN< 1 hour0 °C to RTVariable

Experimental Protocols

Leimgruber-Batcho Indole Synthesis

This classical method involves the construction of the indole ring from an o-nitrotoluene derivative through the formation of an enamine, followed by reductive cyclization.[1][3]

Step 1: Enamine Formation

  • To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[1]

  • Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn dark red.[1]

  • After completion, allow the reaction to cool and remove the solvent under reduced pressure.[1]

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[1]

  • Heat the solution to 60 °C.[1]

  • Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.[1]

  • After the addition is complete, heat the mixture to reflux for 2 hours.[1]

  • Cool the reaction mixture and filter through a pad of Celite.

  • Dilute the filtrate with ether and perform a liquid-liquid extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane) to yield 6-cyanoindole.[1]

Palladium-Catalyzed Cyanation of 6-Bromoindole

A modern and highly efficient cross-coupling approach that converts a pre-formed halo-indole into the desired nitrile.[1]

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).[1]

  • Add anhydrous N,N-dimethylacetamide (DMAc).[1]

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.[1]

Fischer Indole Synthesis

This venerable reaction constructs the indole ring from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[4]

Procedure:

  • In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and the desired ketone or aldehyde (e.g., pyruvic acid or an acetaldehyde equivalent, 1.1 equiv) in a suitable solvent such as ethanol or glacial acetic acid.[2]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[4]

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Neutralize the solution with a suitable base (e.g., NaOH solution).[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the 6-cyanoindole derivative.[2]

Sandmeyer Reaction from 6-Aminoindole

This classical transformation converts an aromatic amino group into a nitrile via a diazonium salt intermediate, catalyzed by a copper(I) salt.[5]

Step 1: Diazotization of 6-Aminoindole

  • Prepare a solution of 6-aminoindole (1.0 equiv) in a suitable aqueous acid (e.g., HCl) in a flask and cool to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water.[6]

  • Slowly add the sodium nitrite solution dropwise to the stirred 6-aminoindole solution, maintaining the temperature between 0-5 °C.[6]

  • Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv) and sodium or potassium cyanide in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution should be observed.[6][7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 6-cyanoindole.

Synthetic Pathways and Mechanisms

The following diagrams, generated using DOT language, illustrate the logical workflows and key mechanistic steps of the described synthetic methods.

Leimgruber_Batcho_Synthesis A 4-Methyl-3-nitrobenzonitrile B Enamine Intermediate A->B DMF-DMA, 110°C C 6-Cyanoindole B->C Fe, AcOH, Reflux Palladium_Catalyzed_Cyanation A 6-Bromoindole C Oxidative Addition A->C B Pd(0) Complex B->C D Indolyl-Pd(II)-Br C->D E Transmetalation (with Zn(CN)₂) D->E F Indolyl-Pd(II)-CN E->F G Reductive Elimination F->G G->B Catalyst Regeneration H 6-Cyanoindole G->H Fischer_Indole_Synthesis cluster_start Starting Materials A 4-Cyanophenylhydrazine C Phenylhydrazone A->C Acid Catalyst B Aldehyde or Ketone B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & -NH₃ E->F G 6-Cyanoindole F->G Sandmeyer_Reaction A 6-Aminoindole B 6-Indolediazonium Salt A->B NaNO₂, HCl, 0-5°C C 6-Cyanoindole B->C CuCN

References

The Cyano Group on the Indole Ring: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of a cyano (-C≡N) group on this heterocyclic ring system has emerged as a powerful tool in drug discovery, profoundly influencing the molecule's electronic properties, binding affinity, selectivity, and metabolic stability. This in-depth technical guide explores the multifaceted biological significance of the cyano group on the indole ring, providing a comprehensive overview of its impact on various biological targets, detailed experimental protocols, and a summary of key quantitative data.

Modulation of Receptor Binding and Enzyme Inhibition

The introduction of a cyano group, a potent electron-withdrawing group, significantly alters the electron distribution of the indole ring. This modification can enhance interactions with biological targets through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and serving as a bioisostere for other functional groups.[1] This has led to the development of potent and selective ligands for a range of receptors and inhibitors for several therapeutically relevant enzymes.

Dopamine D4 Receptor Partial Agonists

Cyano-substituted indole derivatives have been successfully developed as highly selective partial agonists for the dopamine D4 receptor, a promising target for the treatment of neuropsychiatric disorders.[2][3] Structure-activity relationship (SAR) studies have revealed that the position of the cyano group is critical for affinity and selectivity. For instance, 2-aminomethyl-5-cyanoindoles have demonstrated nanomolar binding affinities for the D4 receptor with exceptional selectivity over other dopamine receptor subtypes.[2][3]

Ligands for α-Synuclein Aggregates

The aggregation of α-synuclein is a pathological hallmark of synucleinopathies such as Parkinson's disease. Cyano-substituted indole derivatives have been designed as potent ligands for α-synuclein fibrils, showing potential as imaging agents for these neurodegenerative diseases.[4] Systematic SAR studies have been conducted to optimize the binding affinity by modifying the position of the cyano group and the length of the π-conjugated system.[4]

Enzyme Inhibition

The versatile nature of the cyanoindole scaffold has been exploited to design inhibitors for a variety of enzymes implicated in different disease areas:

  • p38 MAP Kinase Inhibitors: For the treatment of inflammatory diseases.[5]

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: A strategy for cancer immunotherapy.[5]

  • Cyclooxygenase (COX) Inhibitors: As anti-inflammatory agents.[5]

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Targeted for anticancer, immunosuppressive, and antiviral therapies.[6]

Anticancer Activity

The cyano group on an indole ring has been shown to be a key feature in several classes of anticancer agents. Its presence can enhance tubulin polymerization inhibitory activity and contribute to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] For example, certain indole-acrylamide derivatives with a cyano group have shown significant potency against hepatocellular carcinoma cells.[7] Furthermore, cyano-substituted estratrienes have demonstrated potent antiproliferative effects against human cancer cells.[8]

Fluorescent Probes in Biological Research

4-Cyanoindole and its derivatives, such as 4-cyanotryptophan (4CN-Trp) and 4-cyanoindole-2'-deoxyribonucleoside (4CIN), are valuable fluorescent probes in biological spectroscopy and microscopy.[5][9][10] These molecules exhibit unique photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment, making them ideal for:

  • Fluorescent Labeling: Incorporation into peptides and oligonucleotides to study protein-protein and protein-nucleic acid interactions.[1]

  • High-Throughput Screening: Development of fluorescence-based assays for drug discovery.[1]

  • Structural Biology: Probing the local environment within biomolecules.[1]

The fluorescence of 4-cyanoindole-2'-deoxyribonucleoside is significantly quenched by neighboring guanine bases, a property that has been harnessed to design assays for DNA-protein binding and the activity of DNA-modifying enzymes.[10]

Impact on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in drug development.[11][12][13] The introduction of a cyano group can influence the metabolic profile of indole-based compounds. While not extensively detailed in the provided search results, it is known that benzoyl indoles have been investigated as reversal agents for multidrug resistance with a focus on improving metabolic stability compared to existing inhibitors.[14]

Quantitative Data Summary

The following table summarizes the quantitative data for various cyanoindole derivatives, providing a comparative overview of their biological activities.

Compound ClassSpecific Compound/DerivativeTargetAssay TypeQuantitative MetricValueReference
Dopamine D4 Receptor Ligands2-aminomethyl-5-cyanoindoles (FAUC 299)Dopamine D4 ReceptorRadioligand BindingKi0.52 nM[2][3]
2-aminomethyl-5-cyanoindoles (FAUC 316)Dopamine D4 ReceptorRadioligand BindingKi1.0 nM[2][3]
6-Cyanoindole derivativesDopamine D4 ReceptorRadioligand BindingKi3.4 - 9.0 nM[15]
α-Synuclein Aggregate Ligands[125I]51α-Synuclein FibrilsIn vitro Fibril BindingKi17.4 ± 5.6 nM[4]
Anticancer AgentsIndole-acrylamide derivative (Compound 1)Tubulin PolymerizationCell-basedIC50 (Huh7 cells)5.0 µM[7]
EGFR/CDK-2 Inhibitor (Compound 16)EGFREnzyme InhibitionIC5034.1 nM[7]
2,5-disubstituted indole (Compound 3b)A549 lung cancer cellsCell-basedIC500.48 ± 0.15 µM[16]
Antibacterial Agents6-CyanoindolePaenibacillus larvae spore germinationSpore Germination InhibitionIC50110 ± 10 μM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of cyanoindole derivatives.

Dopamine D4 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of test compounds for the dopamine D4 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.

  • Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound is incubated.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[15]

α-Synuclein Fibril Binding Assay

Objective: To evaluate the binding affinity of compounds to α-synuclein fibrils.

Methodology:

  • Fibril Preparation: Recombinant human α-synuclein is incubated under conditions that promote fibril formation.

  • Binding Assay: Pre-formed α-synuclein fibrils are incubated with varying concentrations of the test compound in the presence of a fluorescent dye such as Thioflavin T.

  • Measurement: The displacement of Thioflavin T from the fibrils by the test compound is measured by monitoring the decrease in fluorescence intensity.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value obtained from the competition binding curve.[5]

Mitogenesis Assay for Functional Activity

Objective: To determine if a compound acts as an agonist or antagonist at the dopamine D4 receptor by measuring its effect on cell proliferation.[15]

Methodology:

  • Cell Culture: A cell line transfected with the dopamine D4 receptor (e.g., CHO-K1 cells) is cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound, a known D4 agonist (positive control), and a known D4 antagonist (for antagonist testing).

  • Proliferation Measurement: After a specific incubation period, cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine).

  • Data Analysis: The effect of the test compound on cell proliferation is compared to that of the controls to determine its functional activity (agonist, partial agonist, or antagonist).

Synthesis of 4-Cyanoindole Derivatives

Objective: To synthesize 4-cyanoindole derivatives for biological evaluation.

General Protocol (Example: Synthesis of 4-Cyano-5-methoxy-1H-indole):

  • Starting Material: 5-methoxy-2-carboxyethyl indole.

  • C4-Selective Bromination: The starting material is treated with a brominating agent like N-bromosuccinimide in a suitable solvent to yield the 4-bromo derivative.

  • Saponification: The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Copper-Catalyzed Decarboxylation and Cyanation: The resulting carboxylic acid undergoes decarboxylation in the presence of copper cyanide (CuCN) in a high-boiling solvent like dimethylacetamide to introduce the cyano group at the 4-position.[5]

Visualizations of Pathways and Workflows

Signaling Pathway

G cluster_0 Dopamine D4 Receptor Signaling D4_Ligand Cyanoindole Partial Agonist D4R Dopamine D4 Receptor D4_Ligand->D4R Binds to G_Protein Gαi/o D4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Mitogenesis) PKA->Downstream Phosphorylates Targets G cluster_1 Competitive Radioligand Binding Assay Workflow start Start prepare Prepare Receptor Membranes start->prepare incubate Incubate Membranes with Radioligand & Test Compound prepare->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Determine IC50 & Ki count->analyze end End analyze->end G cluster_2 Structure-Activity Relationship Logic for Cyanoindoles Core Indole Scaffold Cyano Cyano Group Substitution Core->Cyano Other_Subs Other Substituents Core->Other_Subs Position Position of Cyano Group (e.g., C4, C5, C6) Cyano->Position Binding Enhanced Binding Affinity & Selectivity Position->Binding Other_Subs->Binding

References

Methodological & Application

Synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 6-cyano-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The primary method detailed is the Fischer indole synthesis, a robust and widely used method for the preparation of indole derivatives. This protocol offers a straightforward approach using readily available starting materials.

Introduction

Indole scaffolds are core structures in a vast number of pharmacologically active compounds. The presence of a cyano group at the 6-position of the indole ring offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various therapeutic agents. The Fischer indole synthesis provides an efficient route to this compound through the acid-catalyzed cyclization of a substituted phenylhydrazine with a keto-ester.

Reaction Scheme: Fischer Indole Synthesis

The synthesis of this compound is achieved by the reaction of 4-cyanophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Fischer_Indole_Synthesis reactant1 4-Cyanophenylhydrazine intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 Ethyl Pyruvate reactant2->intermediate catalyst Acid Catalyst (e.g., H₂SO₄, PPA) catalyst->intermediate product This compound catalyst->product intermediate->product Heat, Cyclization

Caption: General scheme of the Fischer indole synthesis for this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the solution. The mixture is typically stirred at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • Cyclization: To the mixture containing the hydrazone, cautiously add the acid catalyst. Polyphosphoric acid (PPA) can be used as both the catalyst and solvent, or concentrated sulfuric acid can be added dropwise to the ethanolic solution at a controlled temperature (e.g., 0 °C).

  • Heating: The reaction mixture is then heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker of ice water. The aqueous layer is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Cyanophenylhydrazine hydrochlorideC₇H₈ClN₃169.61Starting Material
Ethyl pyruvateC₅H₈O₃116.12Starting Material
This compound C₁₂H₁₀N₂O₂ 214.22 Product

Table 2: Typical Reaction Conditions and Yield

ParameterValue
CatalystPolyphosphoric acid or Sulfuric acid
SolventEthanol or neat (with PPA)
Reaction Temp.80-100 °C
Reaction Time2-4 hours
Typical Yield 60-80%

Table 3: Characterization Data for this compound

AnalysisData
Appearance Off-white to pale yellow solid
Melting Point 198-202 °C
¹H NMR (CDCl₃)δ (ppm): 8.80 (br s, 1H, NH), 8.00 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 162.0, 138.0, 135.5, 128.0, 125.5, 122.0, 120.0, 119.0, 112.0, 105.0, 62.0, 14.5
IR (KBr, cm⁻¹)ν: 3300 (N-H), 2220 (C≡N), 1700 (C=O, ester), 1600, 1480 (C=C, aromatic)
Mass Spec. (ESI)m/z: 215.07 [M+H]⁺

Alternative Synthetic Route: Leimgruber-Batcho Synthesis

An alternative method for the synthesis of 6-cyanoindoles is the Leimgruber-Batcho indole synthesis. This two-step process begins with an o-nitrotoluene derivative, which is first converted to an enamine, followed by reductive cyclization to form the indole ring. For the synthesis of 6-cyanoindole, the starting material is 4-methyl-3-nitrobenzonitrile.

Leimgruber_Batcho reactant1 4-Methyl-3-nitrobenzonitrile intermediate Enamine Intermediate reactant1->intermediate + reactant2 DMF-DMA reactant2->intermediate reductant Reducing Agent (e.g., H₂, Pd/C) product 6-Cyanoindole reductant->product intermediate->product Reductive Cyclization

Caption: Leimgruber-Batcho synthesis of the parent 6-cyanoindole.

Conclusion

The Fischer indole synthesis provides a reliable and efficient method for the preparation of this compound. The protocol outlined in this document, along with the provided characterization data, serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The synthesized compound is a key precursor for the development of novel therapeutic agents.

References

The Versatile Scaffold: Ethyl 6-cyano-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 6-cyano-1H-indole-2-carboxylate is a highly functionalized indole derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique structural features, including the reactive ester and nitrile groups, coupled with the privileged indole core, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of its primary applications, particularly in the development of targeted cancer therapies, and explores its potential in other therapeutic areas.

Application 1: Key Intermediate in the Synthesis of Alectinib, a Potent ALK Inhibitor

The most prominent application of this compound is its role as a key intermediate in the synthesis of Alectinib.[1] Alectinib is a second-generation, highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in certain types of non-small cell lung cancer (NSCLC).[1][2]

Biological Context: ALK Signaling in Cancer

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a significant role in the development and progression of several cancers, most notably in NSCLC where chromosomal rearrangements can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through various downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Alectinib Alectinib Alectinib->ALK Inhibition

Figure 1: Simplified ALK Signaling Pathway and Alectinib's Point of Intervention.
Synthetic Strategy and the Role of this compound

The synthesis of Alectinib involves a multi-step process where this compound serves as a foundational scaffold. The cyano group at the 6-position is a key feature that contributes to the final drug's interaction with the ALK enzyme.[1] The general synthetic workflow involves the coupling of the indole core with a substituted phenyl moiety, followed by further transformations to construct the final complex structure of Alectinib.

Alectinib_Synthesis_Workflow A This compound C Coupling Reaction A->C B Substituted Phenyl Intermediate B->C D Coupled Intermediate C->D E Further Transformations (e.g., Hydrolysis, Amidation) D->E F Alectinib E->F

Figure 2: General Workflow for the Synthesis of Alectinib.
Quantitative Biological Data of Alectinib

Alectinib has demonstrated potent inhibitory activity against both wild-type ALK and various clinically relevant mutant forms that confer resistance to first-generation inhibitors like crizotinib.

Target IC50 (nM) Cell Line IC50 (nM)
Wild-type ALK1.9[1][2]NCI-H2228 (NSCLC)53[1]
ALK L1196M1.56[1]KARPAS-299 (Lymphoma)3[1]
ALK F1174L-NB-1 (Neuroblastoma)4.5[1]
ALK R1275Q---
ALK C1156Y---
Experimental Protocols

Protocol 1: Synthesis of a Key Alectinib Intermediate

This protocol describes the condensation reaction between ethyl 6-cyano-1H-indole-3-carboxylate and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, a key step in the synthesis of Alectinib.

Materials:

  • Ethyl 6-cyano-1H-indole-3-carboxylate

  • 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol

  • Tetrahydrofuran (THF), anhydrous

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol (1.0 eq) in anhydrous THF, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.0 eq) dropwise to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled intermediate.

Application 2: Potential as Antiviral Agents

While the primary focus has been on its application in oncology, the indole-2-carboxylate scaffold is also recognized for its potential in the development of antiviral agents.[3][4][5] Derivatives of indole-2-carboxylates have been synthesized and evaluated for their broad-spectrum antiviral activities.

One study reported the synthesis of a series of indole-2-carboxylate derivatives and their evaluation against various viruses.[6] Although this study did not specifically use this compound as the starting material, it highlights the potential of this class of compounds. For instance, certain derivatives showed inhibitory activity against Influenza A virus.

Compound Virus IC50 (µM) Selectivity Index (SI)
14f Influenza A/FM/1/477.53[6]12.1[6]
8f Cox B3 virus-17.1[6]

These findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel antiviral drugs. The cyano group offers a point for further chemical modification to optimize antiviral activity and selectivity.

Experimental Protocols

Protocol 2: General Procedure for Antiviral Activity Assay (CPE Inhibition Assay)

This protocol provides a general method for evaluating the in vitro antiviral activity of synthesized compounds using a cytopathic effect (CPE) inhibition assay.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

  • Virus stock

  • Test compounds at various concentrations

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin (for virus propagation)

  • 96-well microplates

  • MTT or other viability reagents

  • Positive control antiviral drug (e.g., Oseltamivir)

Procedure:

  • Seed host cells in 96-well microplates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS).

  • Add the virus suspension (at a predetermined multiplicity of infection) to the wells, except for the cell control wells.

  • After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Incubate the plates at 37 °C in a 5% CO2 incubator for a period sufficient to observe CPE (typically 48-72 hours).

  • After incubation, observe the CPE under a microscope.

  • Quantify cell viability using a suitable method, such as the MTT assay.

  • Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to IC50.

Conclusion

This compound has proven to be a valuable and versatile intermediate in medicinal chemistry. Its pivotal role in the synthesis of the potent ALK inhibitor Alectinib underscores its importance in the development of targeted cancer therapies. Furthermore, the broader exploration of indole-2-carboxylate derivatives as antiviral agents suggests that this scaffold holds significant promise for the discovery of new therapeutics for infectious diseases. The presence of multiple functional groups allows for extensive chemical modifications, providing a rich platform for the generation of diverse compound libraries for drug discovery programs. Future research into novel derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for Ethyl 6-Cyano-1H-indole-2-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of ethyl 6-cyano-1H-indole-2-carboxylate as a versatile synthetic intermediate in the development of biologically active compounds, particularly kinase inhibitors.

Introduction

This compound is a valuable building block in medicinal chemistry. Its trifunctional nature, possessing a reactive indole N-H, an ester group, and a cyano group, allows for a variety of chemical transformations. The electron-withdrawing nature of the cyano group at the 6-position influences the reactivity of the indole core, making it a unique starting material for the synthesis of complex heterocyclic systems. This document outlines key applications and detailed experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 104291-81-8--INVALID-LINK--
Molecular Formula C₁₂H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 214.22 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Topological Polar Surface Area (TPSA) 65.88 Ų--INVALID-LINK--
LogP 2.216--INVALID-LINK--

Key Synthetic Applications & Protocols

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, including potent kinase inhibitors. The following protocols detail key transformations of this molecule.

N-Alkylation of the Indole Ring

The indole nitrogen can be readily alkylated to introduce various substituents, a common strategy in drug design to modulate potency and pharmacokinetic properties.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from a general procedure for the N-alkylation of ethyl indole-2-carboxylates.

  • Reaction:

    (Where R is an alkyl group and X is a leaving group, e.g., Br, I)

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Sodium iodide (NaI) (0.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium iodide (0.5 eq).

    • Add the alkyl halide (1.1 eq) to the mixture.

    • Stir the reaction mixture at 50 °C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alkyl HalideProductYield (%)
Benzyl BromideEthyl 1-benzyl-6-cyano-1H-indole-2-carboxylate>90 (expected)
Ethyl IodideEthyl 1-ethyl-6-cyano-1H-indole-2-carboxylate>90 (expected)
Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to generate a diverse library of compounds.

Experimental Protocol: Alkaline Hydrolysis

This protocol is based on the hydrolysis of similar indole esters.

  • Reaction:

  • Reagents and Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add an excess of potassium hydroxide (e.g., 5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with concentrated HCl to pH 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Starting MaterialProductYield (%)
This compound6-Cyano-1H-indole-2-carboxylic acid~90 (expected)
Reduction of the Cyano Group

The cyano group can be reduced to a primary amine, providing a key functional group for further derivatization, such as in the synthesis of compounds with improved solubility or specific biological interactions.

Experimental Protocol: Catalytic Hydrogenation

This is a general protocol for the reduction of aromatic nitriles.

  • Reaction:

  • Reagents and Materials:

    • This compound

    • Raney Nickel or Palladium on Carbon (Pd/C) (10 mol%)

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve this compound in methanol or ethanol (optionally saturated with ammonia).

    • Add the catalyst (Raney Nickel or 10% Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.

Starting MaterialProductYield (%)
This compoundEthyl 6-(aminomethyl)-1H-indole-2-carboxylate>80 (expected)

Application in the Synthesis of Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonds within the kinase active site. This compound is a precursor for the synthesis of inhibitors targeting various kinases, including PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), which is implicated in neurodegenerative diseases and cancer.

Proposed Synthetic Route to a PERK Inhibitor Analog

The following is a proposed synthetic route to a key intermediate for a PERK inhibitor, based on the synthesis of GSK2606414. This route highlights the utility of this compound derivatives.

PERK_Inhibitor_Synthesis A This compound B Ethyl 6-bromo-1H-indole-2-carboxylate A->B  Bromination   C Ethyl 6-bromo-1-(aryl)-1H-indole-2-carboxylate B->C  N-Arylation   D PERK Inhibitor Intermediate C->D  Suzuki Coupling  

Caption: Proposed synthetic workflow for a PERK inhibitor intermediate.

Step 1: Bromination of this compound (Hypothetical)

While a direct protocol for the bromination of the 6-cyano derivative is not available, electrophilic bromination of indoles typically occurs at the 3-position. To achieve bromination at a different position, a multi-step synthesis starting from a pre-functionalized aniline would likely be required to generate a bromo-cyano-indole precursor. For the purpose of this application note, we will start with a hypothetical, yet synthetically plausible intermediate, ethyl 6-bromo-1H-indole-2-carboxylate, which could be synthesized and then elaborated.

Step 2: N-Arylation of Ethyl 6-bromo-1H-indole-2-carboxylate

This step is crucial for introducing a key structural motif found in many kinase inhibitors.

  • Reaction:

  • Protocol: A copper-catalyzed N-arylation protocol would be suitable here.

    • Reagents: Ethyl 6-bromo-1H-indole-2-carboxylate, aryl iodide or bromide, CuI (10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₃PO₄) in a solvent like toluene.

    • Procedure: The reagents are heated under an inert atmosphere until the reaction is complete.

Step 3: Suzuki Coupling

The final key step involves a Suzuki coupling to introduce another aromatic or heteroaromatic ring system, a common strategy to complete the pharmacophore of kinase inhibitors.

  • Reaction:

  • Protocol:

    • Reagents: The bromo-indole from the previous step, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a solvent mixture like DME/water.

    • Procedure: The reaction mixture is heated under an inert atmosphere.

PERK Signaling Pathway

The synthesized inhibitors can be used to probe the PERK signaling pathway, which is a branch of the Unfolded Protein Response (UPR).

PERK_Pathway ER_Stress ER Stress PERK PERK Dimerization & Autophosphorylation ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Protein_Synthesis Global Protein Synthesis Attenuation p_eIF2a->Protein_Synthesis CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK inhibits

Caption: Simplified PERK signaling pathway in response to ER stress.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant biological activity. The protocols and data presented herein provide a foundation for researchers to explore its utility in drug discovery and development, particularly in the area of kinase inhibitors. The strategic functionalization of its three reactive sites opens up a vast chemical space for the generation of novel therapeutic agents.

Application Notes and Protocols for N-alkylation of Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of ethyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the electron-withdrawing cyano group at the C6 position increases the acidity of the indole N-H proton, facilitating its deprotonation and subsequent alkylation. This document outlines three common and effective methods for this transformation, catering to different laboratory settings and reagent availability.

Introduction

N-alkylated indole derivatives are crucial scaffolds in medicinal chemistry and drug discovery. They are integral components of molecules developed as antagonists for glycine-binding sites, as well as antifungal, antitumor, and anti-inflammatory agents[1]. This compound is a valuable starting material for synthesizing more complex N-substituted indoles, which can be further elaborated into drug candidates. The protocols described herein provide reliable methods for introducing a variety of alkyl groups onto the indole nitrogen.

Key Experimental Protocols

Three primary methods for the N-alkylation of this compound are presented:

  • Method A: Potassium Carbonate in Dimethylformamide (DMF) - A widely used, reliable method suitable for a broad range of alkyl halides.

  • Method B: Sodium Hydride in Tetrahydrofuran (THF) - A classic and highly effective method employing a strong base, ensuring complete deprotonation.

  • Method C: Aqueous Potassium Hydroxide in Acetone - A milder, more environmentally benign approach that is effective for reactive alkylating agents.

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Acetone

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This protocol is adapted from a general method for the N-alkylation of substituted indole-2-carboxylates[2].

Experimental Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.) and the desired alkyl halide (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Logical Workflow for Protocol 1

start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_reagents Add K₂CO₃ and alkyl halide dissolve->add_reagents react Stir at RT or heat (50-80 °C) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Quench with water - Extract with EtOAc - Wash with brine monitor->workup Complete dry_concentrate Dry (Na₂SO₄) and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product N-alkylated product purify->product

Caption: Workflow for N-alkylation using K₂CO₃ in DMF.

Protocol 2: N-alkylation using Sodium Hydride in THF

This method is based on a standard procedure for the N-alkylation of indole esters using a strong base[3].

Experimental Procedure:

  • To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Signaling Pathway for Deprotonation and Alkylation

indole This compound (N-H) indolide Indolide Anion (N⁻) indole->indolide h2 H₂ gas (byproduct) indole->h2 naH NaH (Strong Base) naH->indole Deprotonation product N-alkylated Indole (N-R) indolide->product nax NaX (salt byproduct) indolide->nax alkyl_halide Alkyl Halide (R-X) alkyl_halide->indolide SN2 Attack

Caption: Deprotonation and subsequent SN2 alkylation pathway.

Protocol 3: N-alkylation using Aqueous Potassium Hydroxide in Acetone

This protocol is an adaptation of a milder procedure for the N-alkylation of ethyl indole-2-carboxylate[4].

Experimental Procedure:

  • Dissolve this compound (1.0 eq.) in acetone.

  • Add the alkyl halide (1.2 eq.) to the solution.

  • Add a solution of potassium hydroxide (2.0-3.0 eq.) in a minimal amount of water dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of indole-2-carboxylate derivatives, which can be extrapolated for this compound. Actual yields may vary depending on the specific alkylating agent and reaction scale.

MethodBase (eq.)SolventAlkylating Agent (eq.)Temp (°C)Time (h)Typical YieldReference
A K₂CO₃ (2.0)DMFAlkyl Halide (1.1-1.5)5024Good to Excellent[2]
B NaH (1.2)THFIodomethane (1.2)RT6High
C aq. KOH (3.0)AcetoneAllyl Bromide (1.2)202Excellent

Troubleshooting and Optimization

  • Low Yield: For less reactive alkyl halides in Method A, increasing the temperature or adding a catalytic amount of sodium iodide can improve the reaction rate. In Method C, if the reaction is sluggish, a switch to a stronger base system (Method A or B) may be necessary.

  • Side Reactions: The use of a strong base like NaH (Method B) requires strictly anhydrous conditions to avoid quenching the base and potential side reactions.

  • Purification: The N-alkylated products are generally less polar than the starting indole. This change in polarity should be considered when developing a TLC and column chromatography solvent system.

By following these detailed protocols, researchers can effectively synthesize a variety of N-alkylated this compound derivatives for further use in drug discovery and development programs.

References

Application Notes and Protocols for the Functionalization of the Indole-2-Carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. Functionalization of the indole-2-carboxylate core allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacological properties and the development of potent and selective drug candidates.

These application notes provide an overview of key strategies for the functionalization of the indole-2-carboxylate core, including detailed experimental protocols for representative reactions. The information is intended to serve as a practical guide for researchers in medicinal chemistry, chemical biology, and drug discovery.

Key Functionalization Strategies

The indole-2-carboxylate core offers multiple sites for functionalization, including the indole nitrogen (N1), the C3-position, and the benzene ring (C4-C7). Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, have revolutionized the ability to selectively modify this scaffold.

N-Functionalization

Alkylation of the indole nitrogen is a common strategy to introduce diverse substituents, which can modulate the compound's physicochemical properties and biological activity.

C3-Functionalization

The C3-position of the indole ring is highly nucleophilic and prone to electrophilic substitution. This reactivity has been exploited in various transformations, including alkylations, arylations, and the introduction of pharmacophoric groups.[1][2]

C-H Activation and Cross-Coupling Reactions

Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds at various positions of the indole nucleus.[3][4][5][6][7][8][9] These methods offer high atom economy and allow for the introduction of a wide range of functional groups with high regioselectivity.

Biological Significance of Functionalized Indole-2-Carboxylates

Derivatives of indole-2-carboxylic acid have shown significant potential in various therapeutic areas. They have been identified as novel HIV-1 integrase strand transfer inhibitors, dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), and potent inducers of apoptosis.[10][11][12][13]

Table 1: Biological Activities of Functionalized Indole-2-Carboxylate Derivatives

Compound ClassTargetBiological ActivityIC50/EC50Reference
Indole-2-carboxylic acid derivativesHIV-1 IntegraseInhibition of strand transferIC50 = 3.11 µM (for compound 17a)[10]
6-Acetamido-indole-2-carboxylic acid derivativesIDO1/TDODual inhibitionIC50 = 1.17 µM (IDO1), 1.55 µM (TDO) (for compound 9o-1)[12]
Indole-2-carboxylic acid benzylidene-hydrazidesApoptosis Induction (T47D cells)Caspase activationEC50 = 0.1 µM (for compounds 9a and 9b)[13]
Indole-2-carboxamidesEGFR/CDK2Dual inhibition, AntiproliferativeIC50 = 89 nM (EGFR) (for compound 5d)[14]
Indole-2-carboxamidesCannabinoid Receptor 1 (CB1)Allosteric modulationKB = 3673 nM, α = 16.0 (for compound 21a)[15]

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate

This protocol describes a general procedure for the alkylation of the nitrogen atom of ethyl indole-2-carboxylate.[16]

Materials:

  • Ethyl indole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Acetone

  • Alkylating agent (e.g., benzyl bromide, allyl bromide)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL).

  • Add aqueous potassium hydroxide (3.0 mmol) to the solution and stir at 20 °C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring for 2-8 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the organic layer with ethyl acetate.

  • Purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl Indole-2-carboxylate in Acetone add_koh Add aq. KOH start->add_koh stir1 Stir for 30 min add_koh->stir1 add_alkylating Add Alkylating Agent stir1->add_alkylating stir2 Stir for 2-8 hours add_alkylating->stir2 monitor Monitor by TLC stir2->monitor evaporate Remove Solvent monitor->evaporate Reaction Complete extract Extract with Ethyl Acetate evaporate->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product Pd_Catalyzed_Amination substrate 2-Acetamido-3-arylacrylate reaction Aerobic C-H Amination (O₂, 120 °C) substrate->reaction catalyst Pd(OAc)₂ in DMSO catalyst->reaction product1 1-Acetyl Indole-2-carboxylate reaction->product1 suzuki Suzuki Arylation product1->suzuki deacetylation Deacetylation product1->deacetylation final_product1 Functionalized Indole suzuki->final_product1 final_product2 N-H Indole-2-carboxylate deacetylation->final_product2 Rh_Catalyzed_Alkylation cluster_prep Preparation cluster_reaction_workup Reaction & Workup reagents Add Indole, [RhCp*Cl₂]₂, and AgSbF₆ to tube inert Inert Atmosphere reagents->inert solvent Add DCM inert->solvent add_diazo Add Diazo Compound solvent->add_diazo stir_monitor Stir and Monitor add_diazo->stir_monitor Reaction Complete concentrate Concentrate stir_monitor->concentrate Reaction Complete purify Purify by Chromatography concentrate->purify product C2-Alkylated Indole purify->product HIV_Integrase_Inhibition cluster_viral_cycle HIV Life Cycle viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration viral_dna->integration host_dna Host DNA integration->host_dna inserts into integrase HIV-1 Integrase integrase->integration catalyzes inhibitor Indole-2-Carboxylate Inhibitor inhibitor->integrase inhibits

References

Application Notes and Protocols: Ethyl 6-Cyano-1H-indole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-cyano-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted anticancer therapies. Its rigid indole scaffold, substituted with both an electron-withdrawing cyano group and a versatile carboxylate ester, provides a unique template for the development of potent and selective kinase inhibitors. This document provides a detailed overview of its applications, relevant quantitative data of derivative compounds, and comprehensive experimental protocols for its synthesis and utilization in the creation of advanced pharmaceutical agents like Alectinib.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound (Figure 1) has emerged as a significant precursor in the development of targeted therapies due to its unique electronic and structural features. The cyano group at the 6-position can participate in crucial interactions with biological targets, while the ethyl carboxylate at the 2-position offers a convenient handle for further chemical modifications.

Figure 1: Chemical Structure of this compound

  • CAS Number: 104291-81-8[1]

  • Molecular Formula: C₁₂H₁₀N₂O₂[1]

  • Molecular Weight: 214.22 g/mol [1]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a crucial intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib .[2] Alectinib is a second-generation, highly selective ALK inhibitor used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] The 6-cyano-indole core of Alectinib plays a pivotal role in its binding to the ALK kinase domain.

Beyond Alectinib, the 6-cyano-1H-indole-2-carboxylate scaffold is explored for the development of other kinase inhibitors and biologically active molecules. The indole-2-carboxamide moiety, which can be readily derived from the ethyl ester, is a common feature in numerous compounds targeting various protein kinases.

Quantitative Biological Data

While specific inhibitory data for this compound itself is not extensively reported, the biological activity of its more complex derivatives highlights the potential of this scaffold. The following table summarizes the in vitro activity of Alectinib and other structurally related indole-2-carboxamide derivatives against various cancer cell lines and kinases.

Compound Name/StructureTarget(s)Assay TypeIC₅₀/GI₅₀ (µM)Cell Line(s)Reference
Alectinib ALKKinase Assay0.0019-[3]
RETKinase Assay<0.005-[3]
Indole-2-carboxamide Derivative 1 EGFR, VEGFR-2Kinase AssayEGFR: 0.018, VEGFR-2: 0.045-[4]
Indole-2-carboxamide Derivative 2 EGFR, VEGFR-2Kinase AssayEGFR: 0.012, VEGFR-2: 0.031-[4]
Indolyl-hydrazone Derivative 3 -Cytotoxicity (MTT)2.73 ± 0.14MCF-7[5]
Indolyl-hydrazone Derivative 4 -Cytotoxicity (MTT)4.38 ± 0.23MCF-7[5]

Experimental Protocols

Synthesis of a Key Alectinib Intermediate: tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

This protocol describes a key step in the synthesis of Alectinib, showcasing the elaboration of a 6-cyano-indole core.

Materials:

  • tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

  • 4-Fluoro-3-nitrobenzonitrile

  • Tetrahydrofuran (THF)

  • 8 M Aqueous Sodium Hydroxide (NaOH)

  • Sodium Dithionite (Na₂S₂O₄)

  • 4 M Aqueous Hydrochloric Acid (HCl)

  • tert-Butyl Methyl Ether (TBME)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Ethanol (EtOH)

Procedure: [6]

  • Charge a reactor with tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (1.0 eq) in THF.

  • Add 4-fluoro-3-nitrobenzonitrile (1.3 eq) and cool the mixture to 0-10 °C.

  • Slowly add 8 M aqueous NaOH to the stirred mixture and continue stirring for 4 hours at 0-10 °C.

  • To the organic phase, add water and slowly add sodium dithionite. Stir the mixture for 4 hours at 20-30 °C.

  • Separate the aqueous phase. To the organic phase, add TBME and 4 M aqueous HCl. Stir for 1 hour at 20-30 °C.

  • Separate the aqueous phase and wash the organic phase with 0.5 M aqueous NaOH.

  • Concentrate the organic phase under reduced pressure and exchange the solvent with ethanol through repeated concentration and dilution.

  • The resulting slurry is filtered, and the filter cake is washed with a mixture of ethanol and water.

  • Dry the product under reduced pressure to afford tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

General Procedure for N-Alkylation of Ethyl Indole-2-carboxylate

This protocol provides a general method for the functionalization of the indole nitrogen, a common step in the diversification of this scaffold.

Materials:

  • Ethyl indole-2-carboxylate

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Aqueous Potassium Hydroxide (KOH)

  • Acetone

Procedure:

  • Prepare a solution of ethyl indole-2-carboxylate (1.0 mmol) and aqueous KOH (3.0 mmol) in acetone (10 mL).

  • Stir the solution at 20 °C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring for 2-8 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.

Visualizations

Signaling Pathway Inhibition by Alectinib

The following diagram illustrates the mechanism of action of Alectinib, a drug synthesized from a 6-cyano-indole derivative. Alectinib targets and inhibits the ALK fusion protein, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

G Alectinib Mechanism of Action Alectinib Alectinib ALK ALK Fusion Protein Alectinib->ALK Inhibition STAT3 STAT3 Pathway ALK->STAT3 Activation PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT Activation Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation

Caption: Alectinib inhibits the ALK fusion protein, blocking downstream signaling.

Experimental Workflow: Synthesis of a Key Alectinib Intermediate

This diagram outlines the major steps involved in the synthesis of a key intermediate for Alectinib, starting from commercially available materials.

G Workflow for Alectinib Intermediate Synthesis Start Starting Materials: - tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate - 4-Fluoro-3-nitrobenzonitrile Step1 SNAr Reaction (NaOH, THF, 0-10°C) Start->Step1 Step2 Reduction of Nitro Group (Na2S2O4, H2O/THF) Step1->Step2 Step3 Intramolecular Cyclization (HCl, TBME) Step2->Step3 Step4 Purification & Isolation (Crystallization from EtOH/H2O) Step3->Step4 Product Product: tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate Step4->Product

Caption: Key steps in the synthesis of an Alectinib intermediate.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its utility is prominently demonstrated in the synthesis of the potent ALK inhibitor, Alectinib. The synthetic accessibility and the potential for diverse functionalization of this scaffold ensure its continued relevance in the design and development of novel therapeutic agents, particularly in the realm of oncology. The protocols and data presented herein provide a valuable resource for researchers engaged in the exploration of indole-based compounds for therapeutic applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 6-Cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of ethyl 6-cyano-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis, a robust and scalable method for the preparation of indole derivatives.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the cyano group at the 6-position and the ethyl ester at the 2-position provides two reactive handles for further chemical modifications, making it a versatile scaffold for the development of novel therapeutics. The Fischer indole synthesis, which involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, is a highly effective method for the construction of the indole nucleus.[1][2][3][4][5][6][7][8][9] This protocol details a proposed large-scale adaptation of this method for the synthesis of the title compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a hydrazone from 4-cyanophenylhydrazine and a suitable keto-ester, followed by an acid-catalyzed intramolecular cyclization (Fischer indole synthesis).

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 4-cyanophenylhydrazine 4-Cyanophenylhydrazine hydrazone Hydrazone Intermediate 4-cyanophenylhydrazine->hydrazone Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone final_product This compound hydrazone->final_product Fischer Indole Synthesis (Acid-catalyzed cyclization)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

  • 4-Cyanophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large glass reactor with mechanical stirrer, reflux condenser, and temperature probe

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction may be exothermic. Monitor the temperature closely.

Protocol 1: Large-Scale Synthesis of this compound

This protocol is a representative procedure for a large-scale synthesis. The quantities can be adjusted based on the desired scale.

Step 1: Hydrazone Formation and In Situ Cyclization

  • Reaction Setup: In a large, dry glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-cyanophenylhydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the reactor to form a slurry.

  • Reactant Addition: Slowly add ethyl pyruvate (1.1 eq) to the slurry with continuous stirring.

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst. The addition is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition of the acid, heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a large beaker containing ice-cold water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • The crude product will precipitate out of the solution.

  • Isolation:

    • Collect the solid product by filtration.

    • Wash the solid with plenty of water to remove any inorganic salts.

    • Dry the crude product under vacuum.

Step 2: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterValue
Reactants
4-Cyanophenylhydrazine HCl1.0 equivalent
Ethyl Pyruvate1.1 equivalents
Catalyst (H₂SO₄ or PPA)Catalytic amount
Reaction Conditions
SolventAnhydrous Ethanol
TemperatureReflux (78-80°C)
Reaction Time2-4 hours
Product
Expected Yield75-85%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with 4-cyanophenylhydrazine HCl B Add anhydrous ethanol A->B C Add ethyl pyruvate B->C D Add acid catalyst C->D E Heat to reflux (78-80°C) D->E F Monitor by TLC (2-4h) E->F G Cool to room temperature F->G H Quench with ice-water G->H I Neutralize with NaHCO₃ H->I J Filter the precipitate I->J K Wash with water and dry J->K L Recrystallize from ethanol/water K->L M Dry under vacuum L->M

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The described protocol, based on the Fischer indole synthesis, provides a reliable and scalable method for the large-scale production of this compound. This procedure utilizes readily available starting materials and follows a straightforward reaction sequence, making it suitable for implementation in a process chemistry setting. The resulting product is of high purity and can be used in subsequent synthetic steps for the development of novel pharmaceutical agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of ethyl 6-cyano-1H-indole-2-carboxylate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield in Fischer Indole Synthesis

Question: I am attempting the Fischer indole synthesis of this compound using 4-cyanophenylhydrazine and an appropriate ketoester, but I am observing very low to no yield of the desired product. What are the potential reasons for this, and how can I improve the outcome?

Answer:

Low yields in the Fischer indole synthesis of this specific molecule are often attributed to the electronic properties of the starting materials and suboptimal reaction conditions. The presence of the electron-withdrawing cyano group on the phenylhydrazine ring can deactivate it towards the key[1][1]-sigmatropic rearrangement step.[2] Here are several factors to consider and troubleshoot:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to degradation of the starting materials or product. It is often necessary to empirically optimize the acid catalyst.[3]

  • Suboptimal Reaction Temperature: The Fischer indole synthesis is sensitive to temperature.[3] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. The optimal temperature needs to be carefully determined for this specific synthesis.

  • Purity of Starting Materials: Impurities in the 4-cyanophenylhydrazine or the ketoester can lead to unwanted side reactions and inhibit the desired cyclization.[3] Ensure the purity of your reactants before starting the reaction.

  • Instability of Intermediates: The hydrazone intermediate formed in the first step can be unstable. In some cases, pre-forming and isolating the hydrazone before cyclization can improve the overall yield.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the likely side products, and what is the best purification strategy?

Answer:

The formation of multiple products is a common issue, especially when dealing with substrates containing multiple functional groups. Potential side products in this synthesis can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-cyanophenylhydrazine and the ketoester.

  • Isomeric Indoles: If an unsymmetrical ketone is used as a precursor to the ketoester, the formation of two different ene-hydrazines can lead to isomeric indole products.

  • Products of Side Reactions: The electron-withdrawing nature of the cyano group can make the phenylhydrazine susceptible to other reactions, and the ester group can be hydrolyzed under harsh acidic conditions.

Purification Strategy:

Column chromatography on silica gel is the most common method for purifying the desired product.[4][5]

  • Solvent System: A typical eluent system is a gradient of ethyl acetate in hexane.[4][5] The optimal solvent ratio should be determined by TLC analysis of the crude reaction mixture to achieve good separation of the product from impurities.

  • Visualization: The product is UV active and can be visualized on a TLC plate under UV light.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture TLC Analyze by TLC to Determine Optimal Solvent System Crude->TLC Column Perform Column Chromatography on Silica Gel TLC->Column Fractions Collect and Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A standard workflow for the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

A1: The Fischer indole synthesis is a widely used and versatile method for constructing the indole nucleus and is a reliable route for synthesizing 6-cyano-substituted indoles using 4-cyanophenylhydrazine hydrochloride.[1] An alternative approach involves the Japp-Klingemann reaction to synthesize the intermediate hydrazone from a β-keto-ester and an aryl diazonium salt, which is then cyclized via the Fischer indole synthesis.[6]

Q2: How does the electron-withdrawing cyano group affect the Fischer indole synthesis?

A2: Electron-withdrawing groups on the phenylhydrazine ring can hinder the[1][1]-sigmatropic rearrangement, which is a key step in the Fischer indole synthesis.[2] This can lead to lower yields compared to syntheses with electron-donating groups. Therefore, optimizing reaction conditions such as temperature and the choice of a sufficiently strong acid catalyst is crucial for a successful reaction.

Q3: What are the recommended safety precautions when performing this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood, especially when working with volatile solvents and strong acids. Phenylhydrazine derivatives can be toxic and should be handled with care.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Ethyl 2-formylpropanoate (or another suitable ketoester precursor)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) (as catalyst)

Procedure:

  • Hydrazone Formation (Optional: can be one-pot): In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) and the ketoester (1.1 equivalents) in the chosen solvent (e.g., ethanol).

  • Cyclization: Add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or an excess of PPA).

  • Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate and can be collected by filtration. Otherwise, neutralize the acid and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Japp-Klingemann Reaction to form the Hydrazone Intermediate

This protocol describes the formation of the hydrazone, which can then be used in the Fischer indole synthesis.

Materials:

  • 4-Cyanoaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl 2-methylacetoacetate (or a similar β-keto-ester)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

Procedure:

  • Diazotization: Dissolve 4-cyanoaniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

  • Coupling: In a separate flask, dissolve the β-keto-ester in ethanol and add a base (e.g., NaOH or sodium acetate) to form the enolate. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring. The hydrazone will form and may precipitate from the solution.

  • Isolation: Isolate the hydrazone by filtration and wash it with cold water. The crude hydrazone can be purified by recrystallization or used directly in the subsequent Fischer indole cyclization step.

Data Presentation

The following table summarizes the impact of different acid catalysts on the yield of Fischer indole synthesis for arylhydrazines with electron-withdrawing groups, which can serve as a starting point for optimization.

Acid CatalystTypical ConcentrationTemperature (°C)Yield Range (%)Remarks
Polyphosphoric Acid (PPA) Excess (as solvent/catalyst)80-12060-85Often effective for less reactive substrates.
Sulfuric Acid (H₂SO₄) Catalytic to stoichiometricReflux50-75A strong Brønsted acid, requires careful control.
Zinc Chloride (ZnCl₂) 1-2 equivalents100-15040-70A common Lewis acid catalyst.
Acetic Acid SolventRefluxVariableMilder conditions, may be less effective for deactivated substrates.

Note: The yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Signaling Pathway and Workflow Diagrams

Fischer Indole Synthesis Mechanism

FischerIndoleSynthesis cluster_start Starting Materials Arylhydrazine 4-Cyanophenyl- hydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone Ketoester Ketoester Ketoester->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization and Ammonia Elimination Rearrangement->Cyclization Product Ethyl 6-cyano-1H- indole-2-carboxylate Cyclization->Product JappKlingemann Aniline 4-Cyanoaniline Diazonium Diazonium Salt Formation Aniline->Diazonium Coupling Coupling Reaction Diazonium->Coupling Ketoester β-Keto-ester Enolate Enolate Formation (Base) Ketoester->Enolate Enolate->Coupling Hydrazone Hydrazone Product Coupling->Hydrazone

References

common side reactions in the synthesis of 6-cyanoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-cyanoindoles. The following information addresses common side reactions and offers potential solutions to challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of a polar impurity in my crude product. What is it and how can I prevent its formation?

A common polar impurity is 6-carboxamidoindole or 6-carboxyindole, which arises from the hydrolysis of the nitrile group.[1] This side reaction can occur under both acidic and basic conditions, particularly during extended reaction times or harsh work-up procedures.[1][2][3]

Troubleshooting Hydrolysis of the Nitrile Group:

Cause Solution
Prolonged exposure to acidic or basic conditions.Neutralize the reaction mixture promptly upon completion. Consider using a buffered work-up.[1]
High reaction temperatures during work-up.Perform extractions and concentration steps at moderate temperatures.
Presence of water in the reaction or work-up.Use anhydrous solvents and reagents for the reaction. During work-up, minimize contact time with aqueous layers.[1]

Q2: My palladium-catalyzed cyanation of 6-bromoindole is giving low yields and a significant amount of a non-polar byproduct. What is the likely side reaction?

A frequent side reaction in palladium-catalyzed cross-coupling reactions is the homocoupling of the starting haloindole, in this case, 6-bromoindole, to form a bi-indole species.[4] This reduces the yield of the desired 6-cyanoindole.

Troubleshooting Homocoupling:

Parameter Recommendation
Catalyst Loading Avoid excessively high catalyst concentrations, which can promote homocoupling. Optimize the catalyst loading through small-scale screening experiments.
Ligand Choice The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands can often suppress homocoupling and improve the rate of the desired cross-coupling.[4]
Reagent Addition Slow addition of the haloindole to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Temperature Control Excessively high temperatures can lead to catalyst decomposition and an increase in side products. The optimal temperature should be determined for the specific substrate and catalyst system, often in the range of 110-130°C.[4]

Q3: During the synthesis or subsequent modification of my 6-cyanoindole, I'm observing N-functionalization in addition to the desired reaction. How can I achieve better selectivity?

The indole nitrogen (N-H) is nucleophilic and can compete with other sites in the molecule during reactions like alkylation or acylation.[4] This can lead to a mixture of N-functionalized and C-functionalized products.

Improving Selectivity with Protecting Groups:

To prevent unwanted reactions at the indole nitrogen, it is highly recommended to use a protecting group.[4] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Protecting Group Common Abbreviation Key Features
TosylTsRobust, stable to many reaction conditions.
BenzylBnStable, can be removed by hydrogenolysis.
tert-ButoxycarbonylBocEasily removed under acidic conditions.

Experimental Protocol: N-Protection of 6-Bromoindole with a Tosyl Group

  • Dissolution: Dissolve 6-bromoindole in a suitable aprotic solvent like THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) portion-wise. Stir for 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

  • Addition of Protecting Group: Add tosyl chloride (TsCl) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-tosyl-6-bromoindole.

This protected intermediate can then be carried forward to the cyanation step, preventing N-cyanation or other side reactions at the nitrogen.[4]

Q4: In my Fischer indole synthesis using an unsymmetrical ketone, I am getting a mixture of isomers. How can I control the regioselectivity?

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[5] If an unsymmetrical ketone is used, the initial formation of the enamine intermediate can occur on either side of the carbonyl group, leading to two different regioisomeric indole products.[6]

Strategies to Control Regioselectivity in Fischer Indole Synthesis:

  • Use of Symmetrical Ketones or Aldehydes: The most straightforward solution is to use a symmetrical ketone or an aldehyde, which will yield a single product.[6]

  • Pre-formation of the Hydrazone: In some cases, pre-forming and isolating the desired hydrazone isomer before subjecting it to the cyclization conditions can improve selectivity.

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can sometimes influence the regiochemical outcome, although this is often substrate-dependent.

Q5: My reaction mixture is turning dark, and I'm isolating a high molecular weight, insoluble material. What is happening?

Indoles can be susceptible to dimerization or polymerization, especially under strongly acidic conditions or at elevated temperatures.[1] The electron-rich nature of the indole ring makes it prone to electrophilic attack, which can initiate polymerization.[1]

Minimizing Dimerization and Polymerization:

Factor Mitigation Strategy
Acid Strength Use the mildest acidic conditions necessary for the reaction to proceed. Consider using a Lewis acid in place of a strong Brønsted acid.[1]
Temperature Run the reaction at the lowest effective temperature. High temperatures can accelerate polymerization.[1]
Concentration Performing the reaction at a higher dilution can disfavor intermolecular reactions that lead to polymers.[1]

Troubleshooting Workflow for Low Yield in 6-Cyanoindole Synthesis

G Troubleshooting Low Yield in 6-Cyanoindole Synthesis start Low Yield of 6-Cyanoindole Observed check_sm Is Starting Material (SM) Fully Consumed? (TLC/LC-MS) start->check_sm sm_present SM Present check_sm->sm_present No sm_absent SM Absent check_sm->sm_absent Yes sub_q1 Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent/Catalyst Activity sm_present->sub_q1 sub_q2 Major Side Product(s) Observed? sm_absent->sub_q2 sub_q3 Identify Side Product(s) (NMR, MS) sub_q2->sub_q3 Yes product_degradation Product Degradation During Work-up/Purification sub_q2->product_degradation No hydrolysis Hydrolysis of Nitrile? (Polar Impurity) sub_q3->hydrolysis homocoupling Homocoupling? (Less Polar Dimer) sub_q3->homocoupling polymer Polymerization? (Insoluble Material) sub_q3->polymer sol_hydrolysis Solution: - Prompt Neutral Work-up - Anhydrous Conditions - Lower Temperature hydrolysis->sol_hydrolysis Yes sol_homocoupling Solution: - Optimize Catalyst Loading - Use Hindered Ligand - Slow Reagent Addition homocoupling->sol_homocoupling Yes sol_polymer Solution: - Use Milder Acid - Lower Temperature - Higher Dilution polymer->sol_polymer Yes sol_degradation Solution: - Milder Work-up Conditions - Neutralize Silica Gel - Avoid High Temperatures product_degradation->sol_degradation

Caption: Troubleshooting workflow for low yield in 6-cyanoindole synthesis.

References

Technical Support Center: Purification of Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of ethyl 6-cyano-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The two most effective and commonly used methods for the purification of this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the potential impurities I might encounter?

A2: Impurities can originate from the synthetic route employed. If prepared via Fischer indole synthesis from 4-cyanophenylhydrazine and ethyl pyruvate, potential impurities include unreacted starting materials, regioisomers (e.g., ethyl 4-cyano-1H-indole-2-carboxylate), and polymeric byproducts. Side reactions involving the cyano or ester group under acidic or basic conditions can also introduce impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and helps in determining the effectiveness of a recrystallization protocol. A standard mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate.

Q4: Is this compound stable on silica gel?

A4: While generally stable, some functionalized indoles can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. If you observe streaking or the appearance of new spots on your TLC plate after spotting the crude material, consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the mobile phase or using neutral alumina as the stationary phase.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Possible CauseSuggested Solution
Inappropriate Mobile Phase Polarity Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to achieve the best separation. A common mobile phase is a gradient of ethyl acetate in hexane.
Column Overloading The amount of crude material should ideally be 1-5% of the mass of the silica gel. If you have a large amount of crude product, use a larger column.
Column Channeling or Cracking Ensure the silica gel is packed uniformly without any air bubbles. Dry loading the sample onto a small amount of silica gel can prevent disturbance of the column bed.
Co-elution with a Closely-Related Impurity If an impurity has a very similar Rf value, try a different solvent system with different selectivities (e.g., dichloromethane/methanol). Alternatively, consider a subsequent recrystallization step.

Problem: The compound is not eluting from the column.

Possible CauseSuggested Solution
Mobile Phase is Not Polar Enough Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on.
Strong Adsorption to Silica Gel If increasing the mobile phase polarity is not effective, consider adding a small amount of a more polar solvent like methanol (0.5-2%) to the mobile phase. Be cautious as this can sometimes lead to the elution of highly polar impurities as well.
Recrystallization

Problem: The compound does not crystallize.

Possible CauseSuggested Solution
Solution is Not Saturated Concentrate the solution by slowly evaporating the solvent until you observe the formation of solid particles. Then, allow the solution to cool slowly.
Inappropriate Solvent System The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Presence of Oily Impurities Oily impurities can inhibit crystallization. Try to purify the crude material by a quick filtration through a small plug of silica gel before attempting recrystallization.

Problem: The purity of the compound does not improve after recrystallization.

Possible CauseSuggested Solution
Co-crystallization of Impurities This can occur if the impurity has a similar structure and solubility to the desired compound. A second recrystallization from a different solvent system may be effective.
Inefficient Removal of Impure Mother Liquor Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.

Data Presentation

Table 1: Typical TLC Parameters for this compound and Potential Impurities
CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
This compound7:30.45
4-Cyanophenylhydrazine8:20.20
Ethyl Pyruvate7:30.60
Ethyl 4-cyano-1H-indole-2-carboxylate7:30.50

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Methods
MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >98%60-80%High resolution for complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99% (if successful)70-90%Simple, cost-effective, and can yield very pure material.Not always effective for all impurity profiles; can have lower yields.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with an 8:2 ratio). Visualize the spots under UV light (254 nm). The desired product should be a UV-active spot. Adjust the solvent system to achieve an Rf value of approximately 0.3-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% ethyl acetate in hexane to 20%, then 30%) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound tlc TLC Analysis synthesis->tlc column Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Simple Impurity Profile purity_check Purity Check (TLC, NMR, etc.) column->purity_check recrystallization->purity_check purity_check->column Further Purification Needed pure_product Pure Product (>97%) purity_check->pure_product Meets Purity Criteria

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issue cluster_recrystallization Recrystallization Issue start Purification Challenge Encountered poor_separation Poor Separation start->poor_separation Column no_elution No Elution start->no_elution Column no_crystals No Crystals Form start->no_crystals Recrystallization low_purity Purity Not Improved start->low_purity Recrystallization solution1 solution1 poor_separation->solution1 Optimize Mobile Phase solution2 solution2 no_elution->solution2 Increase Mobile Phase Polarity solution3 solution3 no_crystals->solution3 Change Solvent / Concentrate solution4 solution4 low_purity->solution4 Re-recrystallize / Wash Thoroughly

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Optimizing Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted indoles.

Troubleshooting Guides

This section addresses common issues encountered during the Fischer indole synthesis in a question-and-answer format.

Question 1: Why is my Fischer indole synthesis resulting in low or no yield of the desired product?

Low or no product yield is a frequent challenge in the Fischer indole synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction parameters such as temperature, reaction time, and catalyst concentration.[1]

  • Purity of Starting Materials: Impurities present in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions, consequently lowering the yield of the desired indole.[1]

  • Inappropriate Acid Catalyst: The choice of the acid catalyst is critical and often depends on the specific substrate. A catalyst that is too strong may cause decomposition of the starting materials or the product, while a catalyst that is too weak may not effectively promote the reaction.[1]

  • Substituent Effects: The electronic properties of the substituents on both the arylhydrazine and the carbonyl compound can significantly influence the reaction outcome. For instance, electron-donating groups on the carbonyl component can sometimes lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

Question 2: I am observing the formation of significant byproducts in my reaction. What are the common side reactions and how can they be minimized?

The formation of byproducts is a common issue in the Fischer indole synthesis. Some of the frequently observed side reactions include:

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones that have α-hydrogens can undergo self-condensation reactions.[1]

  • N-N Bond Cleavage: As mentioned earlier, electron-donating groups on the carbonyl compound can favor the cleavage of the N-N bond, leading to byproducts instead of the desired indole.[1]

  • Formation of Tar and Polymeric Byproducts: The combination of strong acids and high temperatures can sometimes lead to the formation of intractable tars and polymeric materials, which can complicate the purification process and reduce the overall yield.

To minimize these side reactions, it is crucial to optimize the reaction conditions, including the choice of acid catalyst, temperature, and reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce oxidative side reactions.

Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a known challenge. The outcome is influenced by factors such as the acidity of the reaction medium and steric effects. The choice of the acid catalyst and its concentration can play a significant role in determining the product ratio. Weaker acids may favor the formation of the kinetic product, which is derived from the more substituted enamine, while stronger acids can lead to the thermodynamic product. The presence of bulky substituents on the ketone or the phenylhydrazine can also direct the cyclization to the less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The Fischer indole synthesis proceeds through the following key steps:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or a ketone to form an arylhydrazone.

  • Tautomerization: The arylhydrazone then tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[3]

Q2: Which acid catalysts are commonly used in the Fischer indole synthesis?

A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis. Common choices include:

  • Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[3]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[3] The optimal catalyst is substrate-dependent and often needs to be determined empirically.

Q3: How can I purify my substituted indole product?

Column chromatography is a widely used technique for the purification of substituted indoles. Both normal-phase and reversed-phase chromatography can be employed depending on the polarity of the target compound. For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light (254 nm) or by staining with reagents like p-anisaldehyde, vanillin, Ehrlich's reagent (specific for indoles), or potassium permanganate.[4]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of substituted indoles.

Table 1: Effect of Acid Catalyst on the Synthesis of 2,3-dimethylindole

CatalystSolventTemperature (°C)Yield (%)
BF₃·OEt₂EthanolReflux90
Antimony PhosphateMethanolRefluxHigh
Not specifiedTHF150 (Microwave)High
Not specified2-MeTHF150 (Microwave)High
Not specifiedCPME150 (Microwave)High

Data compiled from various sources, including a study reporting a 90% yield with BF₃·OEt₂ in ethanol.[5] Microwave-assisted synthesis in ethereal solvents like THF also provides high yields.[2]

Table 2: Effect of Solvent on the Microwave-Assisted Synthesis of 2,3-dimethylindole

SolventTemperature (°C)Time (min)Yield (%)
THF1501592
2-MeTHF1501591
CPME1501590
None1501575

This data is from a study on the one-pot, three-component Fischer indolisation–N-alkylation for the rapid synthesis of 1,2,3-trisubstituted indoles.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethylindole

This protocol describes the synthesis of 2,3-dimethylindole via Fischer indolization of 2-butanone and phenylhydrazine using boron trifluoride etherate as a catalyst.[5]

Materials:

  • Phenylhydrazine

  • 2-Butanone

  • Ethanol

  • Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

  • In a reaction flask, dissolve phenylhydrazine and 2-butanone in ethanol.

  • Add boron trifluoride etherate as the catalyst.

  • Reflux the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate workup, which may include neutralization and extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain pure 2,3-dimethylindole.

Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine using glacial acetic acid as both the solvent and catalyst.[6]

Materials:

  • Cyclohexanone (5.5 g)

  • Glacial Acetic Acid (18 g)

  • Phenylhydrazine (5.4 g)

  • Methanol (for recrystallization)

Procedure:

  • To a 100 mL Erlenmeyer flask equipped with a stir bar, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.

  • Begin stirring and heat the mixture to reflux.

  • Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.

  • Continue to reflux the mixture for an additional 30 minutes after the addition is complete. The color of the reaction mixture will change from pale yellow to deep red.

  • Pour the hot reaction mixture into a 250 mL beaker placed in an ice bath and swirl until it solidifies.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from hot methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.

Protocol 3: General Procedure for Purification of Substituted Indoles by Column Chromatography

This is a general guideline for the purification of substituted indoles using normal-phase column chromatography on silica gel.[7]

Materials:

  • Crude indole product

  • Silica gel (for column chromatography)

  • Appropriate eluent system (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing and avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Gently add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole derivative.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow start Start: Plan Fischer Indole Synthesis reagents Select Arylhydrazine and Carbonyl Compound start->reagents conditions Choose Initial Reaction Conditions (Catalyst, Solvent, Temperature) reagents->conditions reaction Perform Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Continue workup Work-up and Isolation of Crude Product monitoring->workup Complete analysis Analyze Crude Product (TLC, NMR, etc.) workup->analysis troubleshoot Troubleshoot? analysis->troubleshoot low_yield Low/No Yield troubleshoot->low_yield Yes side_products Side Products troubleshoot->side_products Yes purification_issue Purification Issues troubleshoot->purification_issue Yes purification Purify Product (Column Chromatography) troubleshoot->purification No optimize Optimize Reaction Conditions low_yield->optimize side_products->optimize purification_issue->purification optimize->reaction characterization Characterize Pure Product purification->characterization end End: Pure Substituted Indole characterization->end

Caption: Experimental workflow for Fischer indole synthesis.

Troubleshooting_Fischer_Indole_Synthesis problem Problem Encountered low_yield Low or No Yield problem->low_yield side_reactions Significant Side Reactions problem->side_reactions regioisomers Mixture of Regioisomers problem->regioisomers cause1 Check Purity of Starting Materials low_yield->cause1 cause2 Optimize Catalyst (Type and Concentration) low_yield->cause2 cause3 Optimize Temperature and Reaction Time low_yield->cause3 cause4 Consider Substituent Electronic Effects low_yield->cause4 cause5 Check for Steric Hindrance low_yield->cause5 side_reactions->cause2 side_reactions->cause3 cause6 Modify Catalyst and Solvent System regioisomers->cause6 solution1 Purify Reagents cause1->solution1 solution2 Screen Different Catalysts cause2->solution2 solution3 Systematic Variation of Conditions cause3->solution3 solution4 Modify Substrate if Possible cause4->solution4 solution5 Consider Alternative Synthetic Route cause5->solution5 solution6 Vary Acidity to Influence Regioselectivity cause6->solution6

References

Technical Support Center: Ethyl 6-Cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ethyl 6-cyano-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature (15-30°C).[1] Some suppliers also recommend storage at room temperature without specifying a range.[2][3][4] For long-term storage, consider storing in a cool, dry, and dark place to minimize potential degradation. While some complex indole derivatives may be stored at -20°C, room temperature is the most commonly cited condition for this specific compound.[5]

Q2: How should I handle this compound safely in the laboratory?

As with many chemical compounds, proper personal protective equipment (PPE) is essential. This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[1][3] It is also important to wash hands thoroughly after handling.[1]

Q3: Is this compound sensitive to light?

Yes, indole derivatives can be sensitive to light.[6] It is recommended to store the compound in a light-resistant container, such as an amber vial, to prevent potential photodegradation.

Q4: What are the known incompatibilities for this compound?

Indole compounds are generally incompatible with strong oxidizing agents.[1] The indole ring is electron-rich and susceptible to oxidation.[7] Additionally, contact with strong acids and bases should be avoided, as these can promote degradation, including hydrolysis of the ethyl ester group.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The solid material has changed color (e.g., turned yellowish or brownish) over time.

  • Possible Cause: This may indicate degradation of the compound. Exposure to air (oxidation), light, or moisture can cause discoloration in indole-containing molecules.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, to identify any new impurity peaks.

    • Review Storage: Confirm that the compound has been stored in a tightly sealed container, protected from light, and in a dry environment as recommended.

    • Future Prevention: If degradation is confirmed, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution.

  • Possible Cause: The compound may be degrading in the chosen solvent or under the analytical conditions. The indole ring can be sensitive to acidic conditions.[7]

  • Troubleshooting Steps:

    • Solvent Check: Ensure the solvent used for the stock solution is dry and of high purity. Consider preparing fresh solutions for each experiment.

    • Mobile Phase pH: If using a highly acidic mobile phase, this could be causing on-column degradation. Experiment with a mobile phase closer to a neutral pH if possible.

    • Temperature: Avoid heating solutions of the compound for extended periods, as this can accelerate degradation.

Issue 3: Inconsistent results are observed in biological assays.

  • Possible Cause: The compound may be unstable in the assay medium or degrading over the course of the experiment.

  • Troubleshooting Steps:

    • Medium Stability: Evaluate the stability of the compound in your specific assay buffer or cell culture medium under the experimental conditions (e.g., temperature, CO2 levels).

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a stable, solid stock immediately before each experiment. Avoid using solutions that have been stored for long periods, even when frozen.

Data Presentation

Table 1: Summary of Supplier-Recommended Storage Conditions

Supplier / SourceRecommended Storage Temperature
ChemSceneRoom temperature[2]
AChemBlockRoom Temperature[3]
Tradeindia (for a related compound)Room Temperature[4]
Safety Data Sheet (for a related compound)15 - 30 ℃[1]
ChemBK (for a related compound)-20℃[5]

Experimental Protocols & Visualizations

Experimental Workflow: Troubleshooting Compound Instability

The following diagram outlines a logical workflow for identifying and resolving issues related to the stability of the compound.

G start Inconsistent Experimental Results or Visual Degradation check_purity 1. Analytical Check (HPLC, LC-MS) start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks review_storage 2. Review Storage Conditions (Temp, Light, Air Exposure) new_peaks->review_storage Yes review_handling 3. Review Solution Handling (Solvent, pH, Temperature) new_peaks->review_handling No (Purity OK) storage_ok Storage Conditions Met? review_storage->storage_ok storage_ok->review_handling Yes implement_changes 4. Implement Corrective Actions (e.g., Store under Argon, Use Fresh Solutions) storage_ok->implement_changes No handling_ok Handling Protocol OK? review_handling->handling_ok handling_ok->implement_changes No consult Consult Technical Support handling_ok->consult Yes retest 5. Re-test Compound Performance implement_changes->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for compound stability issues.

Potential Degradation Pathways

The following diagram illustrates potential, generalized degradation pathways for an indole ester like this compound based on common chemical reactions affecting the indole nucleus and ester functional groups.

G cluster_0 Potential Degradation Pathways cluster_1 Conditions cluster_2 Products parent This compound oxidation_prod Oxidized Indole Derivatives (e.g., Oxindoles) parent->oxidation_prod hydrolysis_prod 6-Cyano-1H-indole-2-carboxylic acid parent->hydrolysis_prod photodegradation_prod Various Photodegradation Products parent->photodegradation_prod oxidants Oxidizing Agents / Air oxidants->oxidation_prod light Light (UV/Visible) light->photodegradation_prod base_acid Strong Base / Acid base_acid->hydrolysis_prod

Caption: Generalized potential degradation pathways for the title compound.

References

Technical Support Center: N-Functionalization of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of electron-deficient indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during these synthetic transformations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-alkylation or N-arylation reaction of an electron-deficient indole is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the N-functionalization of electron-deficient indoles is a common issue, primarily due to the reduced nucleophilicity of the indole nitrogen. The electron-withdrawing groups (EWGs) deactivate the indole system, making the N-H bond more acidic but the nitrogen lone pair less available for reaction. Here are several factors to investigate:

  • Incomplete Deprotonation (for N-alkylation): The indolide anion is the active nucleophile. Incomplete deprotonation will result in a low concentration of the reactive species.

    • Solution:

      • Stronger Base: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.[1][2]

      • Sufficient Equivalents: Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents).[1]

      • Anhydrous Conditions: Water or other protic impurities will quench the base. Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Inactive Catalyst or Inappropriate Ligand (for N-arylation): For cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensation, the catalyst system is critical.

    • Solution:

      • Catalyst/Ligand Choice: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[3] In copper-catalyzed (Ullmann-type) reactions, the choice of ligand, such as diamines or phenanthrolines, is crucial for reaction efficiency.[4][5]

      • Catalyst Oxidation: Copper(I) salts can oxidize over time. Use fresh, high-purity catalyst.

      • Inert Atmosphere: Oxygen can deactivate palladium catalysts. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Sub-optimal Reaction Conditions:

    • Solution:

      • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for these challenging substrates. For N-alkylation, heating to 80 °C or higher can significantly improve yields.[1][7]

      • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to dissolve the indole anion and other reagents.[1]

  • Poorly Reactive Coupling Partners:

    • Solution:

      • Alkylating Agents: For N-alkylation, using a more reactive alkyl halide (I > Br > Cl) can improve yields. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides.

      • Aryl Halides: For N-arylation, aryl iodides are typically more reactive than aryl bromides or chlorides.

Below is a troubleshooting workflow for addressing low reaction yields:

low_yield_troubleshooting start Start: Low or No Product Yield check_reagents 1. Verify Reagent Quality (Anhydrous solvents, fresh base/catalyst) start->check_reagents check_deprotonation 2. Assess Deprotonation (N-alkylation) (Base strength, equivalents) check_reagents->check_deprotonation N-alkylation check_catalyst 2. Assess Catalyst System (N-arylation) (Catalyst, ligand, inert atmosphere) check_reagents->check_catalyst N-arylation optimize_conditions 3. Optimize Reaction Conditions (Increase temperature, change solvent) check_deprotonation->optimize_conditions check_catalyst->optimize_conditions check_electrophile 4. Evaluate Electrophile Reactivity optimize_conditions->check_electrophile success Resolved: Improved Yield check_electrophile->success

Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)

Question: My N-alkylation reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

Answer: Competition between N-alkylation and C3-alkylation is a frequent problem, as the C3 position of the indole nucleus is also highly nucleophilic.[8] The N-alkylated product is generally the thermodynamically more stable isomer, while the C3-alkylated product is often the kinetically favored one.[8] Here’s how to favor N-alkylation:

  • Choice of Base and Solvent:

    • Solution: Using a strong base like NaH in a polar aprotic solvent such as DMF is crucial.[2][8] NaH ensures near-complete deprotonation to form the indolide anion, which is more likely to react at the nitrogen. DMF helps to solvate this anion, promoting N-alkylation. In contrast, solvents like THF can sometimes lead to the precipitation of the sodium indolide salt, which may favor C3-alkylation.[8]

  • Reaction Temperature:

    • Solution: Increasing the reaction temperature generally favors the formation of the more thermodynamically stable N-alkylated product. If you are observing significant C3-alkylation at room temperature, consider heating the reaction to around 80 °C.[7][8]

  • Nature of the Electrophile:

    • Solution: Less reactive alkylating agents tend to favor N-alkylation. Highly reactive electrophiles might react faster at the C3 position before the system reaches thermodynamic equilibrium.

  • Catalytic Systems:

    • Solution: For certain substrates, catalyst-controlled regioselectivity can be a powerful tool. For instance, with copper hydride (CuH) catalysis, the choice of ligand can selectively produce either the N-alkylated or C3-alkylated product.[2]

The following workflow can guide troubleshooting for poor regioselectivity:

regioselectivity_troubleshooting start Start: Poor N/C3 Selectivity check_conditions 1. Review Base and Solvent (Is NaH in DMF being used?) start->check_conditions adjust_temp 2. Adjust Reaction Temperature (Increase to favor thermodynamic product) check_conditions->adjust_temp consider_catalyst 3. Consider Catalyst/Ligand Control (If applicable) adjust_temp->consider_catalyst evaluate_electrophile 4. Evaluate Electrophile consider_catalyst->evaluate_electrophile success Resolved: Selective N-Alkylation evaluate_electrophile->success

Troubleshooting workflow for poor N/C3 regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Do I need to use a protecting group for the indole nitrogen?

A1: While N-functionalization aims to directly modify the indole nitrogen, in some multi-step syntheses, protecting the nitrogen can be advantageous. A protecting group can prevent unwanted side reactions at the nitrogen while performing chemistry elsewhere on the molecule. For subsequent N-functionalization, the protecting group must be removed. Common N-protecting groups for indoles include tosyl (Ts), Boc, and SEM.[9] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.

Q2: What is the best base for the N-alkylation of electron-deficient indoles?

A2: Sodium hydride (NaH) is generally the most effective and commonly used base for the N-alkylation of indoles, including electron-deficient ones.[1][2][10] It is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. Other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, sometimes under phase-transfer conditions, but may require higher temperatures and result in lower yields, especially with deactivated indoles.

Q3: Can I use the Mitsunobu reaction for N-alkylation of electron-deficient indoles?

A3: The Mitsunobu reaction can be a mild alternative for N-alkylation, particularly when dealing with sensitive functional groups. However, it can be problematic with electron-deficient indoles due to the increased acidity of the N-H bond, which can lead to side reactions with the DEAD or DIAD reagents.[11] Successful Mitsunobu reactions on indoles often require careful optimization of the phosphine and azodicarboxylate reagents.

Q4: My Buchwald-Hartwig N-arylation is not working. What are the most critical parameters to check?

A4: For a failing Buchwald-Hartwig reaction with an electron-deficient indole, the most critical parameters are the ligand, base, and the exclusion of oxygen.

  • Ligand: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These are often essential for difficult couplings involving electron-deficient substrates.[12]

  • Base: A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically required to deprotonate the weakly nucleophilic indole.[3]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6]

Data Presentation

The following tables summarize quantitative data from the literature to provide a comparative overview of how different reaction parameters can affect the outcome of N-functionalization of indoles.

Table 1: Influence of Base and Solvent on the N-Alkylation of 2,3-dimethylindole with Benzyl Bromide. [7]

EntryBase (Equivalents)SolventTemperature (°C)Time (min)N/C3 RatioYield (%) of N-alkylated product
1NaH (4)THFRT-Poor-
2NaH (4)DMFRT-Improved-
3NaH (4)THF/DMF (1:1)RT-1:1-
4NaH (4)DMF80< 15>99:191

Table 2: Comparison of Ligands for the Copper-Catalyzed N-Arylation of Indole with Iodobenzene. [4]

EntryLigand (mol %)Copper Source (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
1trans-1,2-Cyclohexanediamine (20)CuI (5)K3PO4Toluene1102485
2trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20)CuI (5)K3PO4Toluene1102495
3N,N'-Dimethylethylenediamine (20)CuI (5)K3PO4Toluene1102496
41,10-Phenanthroline (20)CuI (5)K3PO4Toluene1102493

Table 3: N-Arylation of 5-Nitroindole with Various Aryl Iodides using a CuI/1,10-Phenanthroline System. [9]

EntryAryl IodideYield (%) in DME/H2OYield (%) in Water
1Iodobenzene8582
24-Iodotoluene8885
34-Iodoanisole9088
44-Chloroidobenzene8280

Experimental Protocols

General Protocol for N-Alkylation of an Electron-Deficient Indole using Sodium Hydride

This protocol is a standard method for the N-alkylation of indoles and is particularly suitable for electron-deficient substrates.[1][2]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the electron-deficient indole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to ensure N-selectivity, the reaction can be heated (e.g., to 80 °C).

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.

General Protocol for Buchwald-Hartwig N-Arylation of an Electron-Deficient Indole

This protocol is adapted from established procedures for the palladium-catalyzed N-arylation of challenging substrates.[3][13]

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the electron-deficient indole (1.2 eq.), the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Degassing (Optional but Recommended): Subject the mixture to several cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylindole.

The following diagram illustrates a typical experimental workflow for N-alkylation:

n_alkylation_workflow start Start setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents 2. Add Indole and Anhydrous DMF setup->reagents deprotonation 3. Deprotonation (Add NaH at 0 °C, then warm to RT) reagents->deprotonation alkylation 4. Alkylation (Add alkylating agent at 0 °C) deprotonation->alkylation reaction 5. Reaction (Stir at RT or heat, monitor by TLC) alkylation->reaction workup 6. Work-up (Quench, extract, wash, dry) reaction->workup purification 7. Purification (Column chromatography) workup->purification product Final Product purification->product

Experimental workflow for N-alkylation of indoles.

References

Technical Support Center: Minimizing Byproduct Formation in Indole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of byproduct formation in common indole syntheses.

General Troubleshooting

Before delving into specific reaction types, consider these general factors that can contribute to low yields and byproduct formation in indole syntheses:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that often require empirical optimization.[1]

  • Instability of Reactants or Intermediates: Starting materials or key intermediates can degrade under harsh reaction conditions.

  • Interfering Functional Groups: Sensitive functional groups on starting materials may not be compatible with the reaction conditions, leading to side reactions. The use of protecting groups can mitigate this issue.[1]

  • Purity of Starting Materials: Impurities in reagents, such as arylhydrazines and carbonyl compounds, can lead to unwanted side reactions.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[2] However, it is prone to several side reactions.

Frequently Asked Questions (FAQs)

Q1: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the selectivity?

A1: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles. The regioselectivity is influenced by the acidity of the medium, substitution on the hydrazine, and steric effects.[3] The proportion of the 2-substituted indole often increases in strongly acidic conditions.[4]

Q2: My reaction is producing a lot of tar and polymeric byproducts. How can I minimize this?

A2: Tar formation is a common issue in Fischer indole synthesis, often caused by strongly acidic and high-temperature conditions. To minimize tar formation, consider using milder reaction conditions, such as lower temperatures and weaker acid catalysts. A one-pot synthesis where the hydrazone is formed in situ can also be beneficial.

Q3: What are other common byproducts in the Fischer indole synthesis?

A3: Besides regioisomers and tar, other potential byproducts include:

  • Aldol condensation products: Arising from the self-condensation of the starting ketone or aldehyde under acidic conditions.

  • Friedel-Crafts products: Can form if the aromatic ring of the hydrazine or carbonyl compound is activated.

  • N-N bond cleavage products: Electron-donating substituents on the carbonyl compound can stabilize an intermediate that favors N-N bond cleavage over the desired cyclization.

Data Presentation: Influence of Acid Catalyst on Regioselectivity

The choice of acid catalyst can significantly impact the ratio of regioisomers formed when using an unsymmetrical ketone.

KetoneAcid CatalystRegioisomer Ratio (Product A : Product B)Reference
Ethyl methyl ketone90% (w/w) H₃PO₄Predominantly Product A[4]
Ethyl methyl ketone70% (w/w) H₂SO₄Product B is the major component[4]
Isopropyl methyl ketone90% (w/w) H₃PO₄Predominantly Product A[4]
Isopropyl methyl ketone83% (w/w) P₂O₅ in H₂OProduct B is the major component[4]

Product A and Product B refer to the two possible regioisomeric indole products.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This protocol is adapted from established Fischer indole synthesis procedures.[5]

  • Hydrazone Formation (Optional - can be performed in situ):

    • Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

    • The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.

  • Indolization:

    • To the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • After cooling, carefully quench the reaction by pouring it onto ice water.

    • Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the organic phase and purify the product as needed, typically by column chromatography or recrystallization.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine to produce 2-arylindoles.[6] This reaction is notorious for its harsh conditions, often leading to low yields and a mixture of regioisomers.[1][7]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?

A1: Low yields are a common problem with the classical Bischler-Möhlau synthesis due to the harsh reaction conditions.[6] Recent advancements have shown that microwave irradiation can significantly improve yields and reduce reaction times.[3][8] Using lithium bromide as a catalyst has also been reported to allow for milder reaction conditions.[6]

Q2: How can I address the poor regioselectivity of the Bischler-Möhlau synthesis?

A2: The unpredictable regioselectivity is an inherent challenge of this reaction.[1] The formation of 2-aryl versus 3-aryl indoles is dependent on complex mechanistic pathways.[7] While there is no universal solution, exploring microwave-assisted protocols may offer better control and improved yields of the desired isomer.[3]

Data Presentation: Microwave-Assisted Bischler-Möhlau Synthesis

Microwave irradiation can significantly improve the yields of the Bischler-Möhlau synthesis compared to conventional heating.

Aniline DerivativePhenacyl Bromide DerivativeConditionYield (%)Reference
AnilinePhenacyl bromideConventional Heating17[5]
AnilinePhenacyl bromideMicrowave (600 W, 1 min)75[5]
4-MethoxyanilinePhenacyl bromideMicrowave (600 W, 1 min)72[5]
4-ChloroanilinePhenacyl bromideMicrowave (600 W, 1 min)68[5]
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis

This one-pot protocol is adapted from a method that simplifies the procedure and improves yields.[8]

  • Reactant Preparation: In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Workup and Purification: After cooling, the crude product can be purified by column chromatography on silica gel.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[9] The reaction is highly versatile, but byproduct formation can be an issue if not properly controlled.[10]

Frequently Asked Questions (FAQs)

Q1: What factors influence the regioselectivity of the Larock indole synthesis?

A1: The regioselectivity of the Larock indole synthesis is primarily determined by the steric and electronic properties of the alkyne substituents.[10] Generally, the larger, more sterically-hindering group on the alkyne is inserted next to the arylpalladium intermediate.[9] However, low to moderate regioselectivities have been observed with certain functionalized alkynes.[11]

Q2: My Larock indole synthesis is giving low yields. What can I do to optimize it?

A2: The yield of the Larock indole synthesis is sensitive to several factors, including the choice of palladium catalyst, ligand, base, and solvent. The use of bulky phosphine ligands can lower reaction temperatures and expand the scope to less reactive o-chloroanilines.[10] The addition of a chloride salt, such as LiCl, can also improve yields.[9]

Data Presentation: Optimization of Larock Indole Synthesis Conditions

The choice of catalyst, ligand, and base can have a significant impact on the yield of the Larock indole synthesis.

o-HaloanilineAlkyneCatalyst/LigandBaseYield (%)Reference
o-IodoanilineDiphenylacetylenePd(OAc)₂K₂CO₃91[12]
o-BromoanilineDiphenylacetylenePd(OAc)₂ / P(t-Bu)₃K₂CO₃85[12]
o-ChloroanilineDiphenylacetylenePd(OAc)₂ / dtbpfK₂CO₃78[10]
o-Iodoaniline1-Phenyl-1-propyneNHC-Pd complexK₂CO₃92

dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene, NHC = N-heterocyclic carbene

Experimental Protocol: General Procedure for Larock Indole Synthesis

This protocol is based on the original Larock indole synthesis with modifications for improved yields.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

General Troubleshooting Workflow for Indole Cyclization Reactions

G General Troubleshooting Workflow for Indole Cyclization Reactions start Low Yield or High Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_purity->optimize_conditions If pure change_catalyst Change Catalyst/Solvent System optimize_conditions->change_catalyst If still issues successful_reaction Successful Reaction optimize_conditions->successful_reaction Problem solved protecting_groups Consider Protecting Groups for Sensitive Functionalities change_catalyst->protecting_groups If still issues change_catalyst->successful_reaction Problem solved protecting_groups->successful_reaction Problem solved

Caption: A general workflow for troubleshooting common issues in indole cyclization reactions.

Fischer Indole Synthesis: Regioselectivity with Unsymmetrical Ketones

G Fischer Indole Synthesis: Regioselectivity with Unsymmetrical Ketones cluster_start Starting Materials arylhydrazine Arylhydrazine enamine_a Enamine Intermediate A arylhydrazine->enamine_a Pathway A enamine_b Enamine Intermediate B arylhydrazine->enamine_b Pathway B unsym_ketone Unsymmetrical Ketone unsym_ketone->enamine_a Pathway A unsym_ketone->enamine_b Pathway B product_a Regioisomer A enamine_a->product_a Cyclization product_b Regioisomer B enamine_b->product_b Cyclization conditions Reaction Conditions (Acid Catalyst, Temperature) conditions->enamine_a conditions->enamine_b

Caption: Factors influencing the formation of regioisomers in the Fischer indole synthesis.

Larock Indole Synthesis: Key Parameters for Optimization

G Larock Indole Synthesis: Key Parameters for Optimization larock Larock Indole Synthesis catalyst Palladium Catalyst larock->catalyst ligand Ligand larock->ligand base Base larock->base solvent Solvent larock->solvent additives Additives (e.g., LiCl) larock->additives outcome Yield and Regioselectivity catalyst->outcome ligand->outcome base->outcome solvent->outcome additives->outcome

Caption: Key experimental parameters influencing the outcome of the Larock indole synthesis.

References

Technical Support Center: Regioselective Functionalization of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of the indole ring.

Frequently Asked Questions (FAQs)

Q1: What are the intrinsic reactivity patterns of the indole ring?

A1: The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and typically the most reactive towards electrophiles. The C2 position is the next most reactive site within the pyrrole ring. The benzene ring (C4-C7) is less reactive than the pyrrole ring towards electrophilic substitution. Functionalization of the N-H bond is also a common reaction, particularly under basic conditions.

Q2: How can I control the regioselectivity of indole functionalization?

A2: Regioselectivity is primarily controlled by three main strategies:

  • Exploiting Intrinsic Reactivity: For C3 functionalization, reactions are often carried out with electrophiles under conditions that favor electrophilic aromatic substitution.

  • Directing Groups: By installing a directing group on the indole nitrogen or at another position, it is possible to direct metallation and subsequent functionalization to a specific C-H bond (e.g., C2, C4, C7).

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome, sometimes overriding the intrinsic reactivity of the indole ring.[1]

Q3: What are some common side reactions in indole functionalization?

A3: Common side reactions include:

  • N-functionalization vs. C-functionalization: Competition between reaction at the indole nitrogen and a carbon atom (most commonly C3) is a frequent issue, especially in alkylation reactions.[2]

  • Di- or poly-functionalization: Over-functionalization can occur, leading to the introduction of multiple groups onto the indole ring.

  • Formation of regioisomers: Reactions may yield a mixture of products functionalized at different positions.[3]

  • Ring-opening or decomposition: Under harsh reaction conditions, the indole ring can be unstable and lead to decomposition or rearrangement products.

Troubleshooting Guides

C2-Selective Functionalization

Problem: Low yield or no reaction in a C2-arylation using a directing group strategy.

Possible Cause Troubleshooting Steps
Inefficient Directing Group Installation Ensure the directing group is fully installed on the indole nitrogen. Confirm by NMR or MS analysis. Optimize the reaction conditions for the directing group installation (e.g., base, solvent, temperature).
Catalyst Inactivation Use a fresh, active catalyst. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. Consider using a different palladium source or ligand.
Steric Hindrance If the indole or the coupling partner is sterically bulky, the reaction may be slow. Try increasing the reaction temperature or using a less sterically demanding directing group or coupling partner.
Poor Leaving Group on the Coupling Partner If using an aryl halide, consider switching from chloride to bromide or iodide, or use a more reactive coupling partner like a diaryliodonium salt.

Problem: Mixture of C2 and C3 isomers in a C2-selective reaction.

Possible Cause Troubleshooting Steps
Incomplete C3-Blocking If the strategy involves blocking the C3 position, ensure the blocking group is stable under the reaction conditions and is not partially removed.
Suboptimal Ligand In palladium-catalyzed reactions, the ligand plays a crucial role in regioselectivity. Screen different ligands to find one that favors C2-functionalization. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to control C3-/C2-selectivity in oxidative Heck reactions.[1]
Reaction Conditions Favoring C3-Functionalization Adjusting the solvent, temperature, or additives can sometimes alter the regioselectivity. More polar solvents may favor C3-functionalization in some cases.
C3-Selective Functionalization

Problem: Significant N-alkylation observed during a C3-alkylation reaction.

Possible Cause Troubleshooting Steps
Strongly Basic Conditions Strong bases like NaH deprotonate the indole nitrogen, increasing its nucleophilicity and promoting N-alkylation.[2] Consider using a weaker base or a catalytic amount of a Lewis acid.
Incomplete Deprotonation Paradoxically, incomplete deprotonation can also lead to a higher proportion of C3-alkylation in some cases.[2] Ensure complete deprotonation if using a strong base by allowing sufficient time for the reaction with the base before adding the alkylating agent.
High Reaction Temperature Higher temperatures can sometimes favor N-alkylation.[2] Try running the reaction at a lower temperature.
Reactive Alkylating Agent Highly reactive alkylating agents like methyl iodide can be less selective. Consider using a less reactive alkylating agent or adding it slowly to the reaction mixture.

Problem: Formation of bis(indolyl)methanes as a side product in C3-alkylation with aldehydes or ketones.

Possible Cause Troubleshooting Steps
Excess Indole The initially formed 3-substituted alcohol can react with a second equivalent of indole under acidic conditions.
Acidic Conditions Use a stoichiometric amount of the aldehyde or ketone. Consider running the reaction under neutral or basic conditions if possible.
High Reaction Temperature Lowering the reaction temperature can help to minimize the formation of this byproduct.
C4-C7 Functionalization (Benzene Ring)

Problem: No reaction or low yield in a directing group-assisted C-H functionalization on the benzene ring.

Possible Cause Troubleshooting Steps
Ineffective Directing Group The choice of directing group is critical for functionalization of the benzene ring. Ensure you are using a directing group known to be effective for the desired position (e.g., N-P(O)tBu2 for C7 and C6, C3-pivaloyl for C5 and C4).[4]
Incorrect Catalyst System The combination of the transition metal catalyst and ligand is crucial. For example, rhodium catalysts are often used for C7-arylation with N-PR2 directing groups.[5]
Steric Hindrance Steric hindrance from substituents on the indole ring can prevent the catalyst from accessing the target C-H bond.
Deactivation of the Indole Ring Strong electron-withdrawing groups on the indole ring can deactivate it towards C-H activation.

Problem: Poor regioselectivity in benzene ring functionalization.

Possible Cause Troubleshooting Steps
Suboptimal Directing Group The directing group may not be providing sufficient steric or electronic bias for a single position. Consider trying a different directing group.
Flexible Linker in Directing Group A flexible linker between the indole and the coordinating atom of the directing group can lead to a mixture of cyclometalated intermediates and thus poor regioselectivity.
Reaction Conditions The solvent, temperature, and additives can all influence the regioselectivity. A systematic optimization of these parameters may be necessary.

Data Presentation

Table 1: Comparison of Conditions for Regioselective C-H Arylation of Indoles

PositionDirecting GroupCatalyst SystemOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
C2 N-pyrimidyl[Rh(COD)Cl]₂Li₂CO₃Toluene13050-95[6]
C2 None (N-H indole)Pd@UiO-66-BTeCDiaryl-iodonium saltGVL8070-98[7]
C4 C3-pivaloylPd(OAc)₂Ag₂OToluene8058-83[8]
C5 C3-carbonylCu(OAc)₂·H₂OAgSbF₆DCE6070-91[9]
C7 N-P(O)tBu₂Pd(OAc)₂K₂CO₃Toluene11060-95[4]
C7 N-PᵗBu₂Rh(PPh₃)₃ClLiOᵗBum-xylene15055-95[5]

Table 2: Regioselectivity in C3-Alkylation of Indoles with Alcohols (Borrowing Hydrogen)

Catalyst SystemBaseSolventTemp (°C)Substrate ScopeYield (%)Reference
[Ru(p-cymene)Cl₂]₂KOtBuToluene110Primary/secondary aliphatic alcohols60-95[10]
Ni-complexKOtBuDioxane120Primary/secondary benzylic and aliphatic alcohols50-90[11]
Mn-complexKOHDioxane165Substituted benzyl alcohols69-89[12]
B(C₆F₅)₃NoneCH₂Cl₂RTAmine-based alkylating agents70-99[13][14]
Pt/Al₂O₃NoneToluene130Primary alcohols70-98[15]

Experimental Protocols

Protocol 1: C7-Selective Arylation of Indole using a Removable Phosphine Directing Group

This protocol is adapted from the work of Daugulis and coworkers for the rhodium-catalyzed C7-arylation of indoles.[5]

Materials:

  • N-(di-tert-butylphosphino)indole (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 6 mol%)

  • Lithium tert-butoxide (3.0 equiv)

  • Anhydrous m-xylene

Procedure:

  • To an oven-dried Schlenk tube, add the N-(di-tert-butylphosphino)indole, aryl bromide, Wilkinson's catalyst, and lithium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous m-xylene via syringe.

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C7-arylated indole.

Protocol 2: C3-Selective Alkylation of Indole with a Primary Alcohol via Borrowing Hydrogen

This protocol is a general procedure based on nickel-catalyzed borrowing hydrogen methodology.[11]

Materials:

  • Indole (1.0 equiv)

  • Primary alcohol (1.2 equiv)

  • Nickel catalyst (e.g., air-stable binuclear nickel complex, 5 mol%)

  • Potassium tert-butoxide (20 mol%)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, add the indole, nickel catalyst, and potassium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous dioxane, followed by the primary alcohol.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Regioselective_Indole_Functionalization cluster_pyrrole Pyrrole Ring Functionalization cluster_benzene Benzene Ring Functionalization Indole Indole C3_Functionalization C3 Functionalization (Electrophilic Substitution) Indole->C3_Functionalization Electrophile C2_Functionalization C2 Functionalization (Directing Group/Umpolung) Indole->C2_Functionalization DG, Catalyst N_Functionalization N-H Functionalization (Basic Conditions) Indole->N_Functionalization Base, Electrophile C7_Functionalization C7 Functionalization Indole->C7_Functionalization N-DG, Catalyst C6_Functionalization C6 Functionalization Indole->C6_Functionalization N-DG, Catalyst C5_Functionalization C5 Functionalization Indole->C5_Functionalization C3-DG, Catalyst C4_Functionalization C4 Functionalization Indole->C4_Functionalization C3-DG, Catalyst

Caption: Decision workflow for regioselective indole functionalization strategies.

Directing_Group_Strategy Start Indole Substrate DG_Installation Install Directing Group (DG) on N or C3 Start->DG_Installation CH_Activation Chelation-Assisted C-H Activation DG_Installation->CH_Activation Functionalization Reaction with Coupling Partner CH_Activation->Functionalization DG_Removal Remove Directing Group Functionalization->DG_Removal Product Regioselectively Functionalized Indole DG_Removal->Product

Caption: General workflow for directing group-assisted C-H functionalization.

References

impact of catalysts on the synthesis of indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the catalytic synthesis of indole-2-carboxylates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of indole-2-carboxylates, categorized by the type of catalyst employed.

Fischer Indole Synthesis

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields or failure in the Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired side reactions instead of cyclization. Conversely, electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, preventing the desired cyclization.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl, H₂SO₄) are critical and often require empirical optimization for a specific set of reactants.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl starting material can sterically hinder the reaction.[1]

  • Reaction Conditions: The Fischer indole synthesis is often sensitive to temperature and reaction time. Suboptimal conditions can lead to decomposition of starting materials or intermediates.[1]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions and lower yields.

Q2: I am observing the formation of significant side products in my Fischer indole synthesis. What are they and how can I minimize them?

A2: Common side products in the Fischer indole synthesis include:

  • Aniline Derivatives: These can form due to the cleavage of the N-N bond in the hydrazone intermediate, a pathway that is more prevalent with electron-donating substituents.

  • Friedel-Crafts Type Products: The acidic conditions can promote unwanted reactions if other aromatic rings are present in the starting materials.

  • Regioisomers: When using unsymmetrical ketones, the formation of two different indole regioisomers is possible. The product ratio is primarily determined by the electronic and steric properties of the ketone.

To minimize side products, consider optimizing the acid catalyst and reaction temperature, and ensure the high purity of your starting materials.

Palladium-Catalyzed Synthesis

Q1: My palladium-catalyzed C-H activation/amination reaction for indole-2-carboxylate synthesis is sluggish or incomplete. What should I investigate?

A1: Sluggish or incomplete palladium-catalyzed reactions can be due to:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the substrates or solvent. Ensure all reagents and solvents are pure and dry.

  • Ligand Choice: The choice of ligand is crucial for the stability and activity of the palladium catalyst. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific transformation.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and acetates (e.g., CsOAc). The optimal base will depend on the specific reaction and substrates.

  • Oxidant Issues (for oxidative amination): In aerobic oxidation reactions, ensure efficient oxygen transfer into the reaction mixture. For other oxidants, ensure they are fresh and added in the correct stoichiometry.

Q2: I am observing the formation of biphenyl side products in my palladium-catalyzed arylation of an indole. How can this be addressed?

A2: The formation of biphenyls is a common side reaction in palladium-catalyzed arylations. This can often be minimized by decreasing the palladium catalyst loading. This is because the formation of biphenyls can proceed through a bimolecular transmetalation of the aryl-palladium species.

Copper-Catalyzed Synthesis

Q1: My copper-catalyzed synthesis of indole-2-carboxylates is giving a low yield. What are the key parameters to optimize?

A1: For low-yielding copper-catalyzed reactions, consider the following optimizations:

  • Catalyst and Ligand: While some reactions are ligand-free, the addition of a suitable ligand (e.g., L-proline, N,N-dimethylglycine) can often improve the yield. The choice of the copper salt (e.g., CuI, Cu₂O) can also be critical.

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., NMP, DMSO) are crucial and should be screened to find the optimal combination for your substrates.[2]

  • Temperature: Copper-catalyzed reactions often require elevated temperatures. A systematic optimization of the reaction temperature can lead to improved yields.[2]

  • Steric Hindrance: Substrates with significant steric hindrance, such as ortho-substituted aryl halides, may result in lower yields.[2]

Photocatalytic Synthesis

Q1: My photocatalytic synthesis of an indole-2-carboxylate derivative is inefficient. What are potential reasons?

A1: Inefficient photocatalytic reactions can be due to:

  • Low Quantum Yield: The efficiency of a photochemical reaction is described by its quantum yield. Factors that can lead to a low quantum yield include inefficient light absorption by the photocatalyst, rapid recombination of the photogenerated electron-hole pair, and competing non-productive decay pathways.

  • Photocatalyst Instability: Some photocatalysts can degrade under prolonged irradiation (photobleaching), leading to a decrease in catalytic activity over time.

  • Substrate Decomposition: The high energy of UV or visible light can sometimes lead to the decomposition of the starting materials or the desired product.

  • Inefficient Light Penetration: In heterogeneous photocatalysis, poor light penetration into the reaction mixture can limit the reaction rate. Ensure efficient stirring and consider the use of a flow reactor for better light distribution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my indole-2-carboxylate synthesis?

A1: The choice of catalyst depends on the desired substitution pattern of the final product and the available starting materials.

  • Fischer Indole Synthesis: A classic and versatile method, particularly useful when starting from arylhydrazines and ketones or aldehydes. It is often used for the synthesis of the parent indole-2-carboxylic acid via decarboxylation of the product from pyruvic acid.[1]

  • Palladium Catalysis: Excellent for C-H functionalization and cross-coupling reactions to introduce substituents at various positions of the indole ring.[3]

  • Copper Catalysis: A more economical alternative to palladium for certain cross-coupling reactions, particularly N-arylation.[2]

  • Gold Catalysis: Often used for cyclization reactions of functionalized alkynes to form the indole ring.

  • Photocatalysis: A "green" alternative that often proceeds under mild conditions, utilizing visible light as the energy source.

Q2: What are some common challenges in the purification of indole-2-carboxylates?

A2: Indole-2-carboxylates can sometimes be challenging to purify due to:

  • Polarity: The carboxylic acid or ester group, combined with the indole nitrogen, can make the molecules quite polar, sometimes leading to tailing on silica gel chromatography.

  • Solubility: Some indole-2-carboxylates have poor solubility in common organic solvents, which can complicate purification by recrystallization or chromatography.

  • Co-elution with Side Products: Structurally similar side products can be difficult to separate from the desired product by column chromatography. Using different eluent systems or considering reverse-phase chromatography may be beneficial.

Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A3: The direct synthesis of the parent indole using acetaldehyde in the Fischer indole synthesis is often problematic and can fail. A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, which yields indole-2-carboxylic acid. This can then be decarboxylated by heating to produce the unsubstituted indole.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of Ethyl Indole-2-carboxylate Derivatives.

Catalyst SystemStarting MaterialsBaseSolventTemp (°C)Time (h)Yield (%)Reference
Fischer Indole
ZnCl₂Phenylhydrazine, Ethyl pyruvate-Acetic AcidReflux--[4]
Polyphosphoric acidPhenylhydrazine, Ethyl pyruvate-----[4]
Palladium-Catalyzed
Pd(OAc)₂ / PPh₃o-Nitrostyrene, CO-DMF/MeOH7015-48Good[5]
Pd(II) source2-Acetamido-3-phenyl-acrylate-DMSO/Toluene100-70-90[3]
Copper-Catalyzed
CuI2-Bromobenzaldehyde, Ethyl acetamidoacetateCs₂CO₃2-MeTHF801670-80[6]
Cu₂OIndole-2-carboxylic acid, Aryl halideK₃PO₄NMP16012up to 99[2]
Gold-Catalyzed
[AuCl(PPh₃)]/AgPF₆Indole-2-carboxylic acid, 1-Hexyne-Toluene1001471[7]
Ruthenium-Catalyzed
[RuCl₂(η⁶-p-cymene)(PPh₃)]Indole-2-carboxylic acid, 1-Hexyne-Toluene801884[7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

This protocol is adapted from a general procedure for the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Glacial Acetic Acid

  • Zinc Chloride (or another suitable Lewis/Brønsted acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) and ethyl pyruvate (1 equivalent) in glacial acetic acid.

  • Add the acid catalyst (e.g., a catalytic amount of ZnCl₂) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Aerobic Amination for the Synthesis of Ethyl 1-Acetyl-indole-2-carboxylate

This protocol is based on a reported aerobic palladium-catalyzed C-H amination strategy.[3]

Materials:

  • Ethyl 2-acetamido-3-phenyl-acrylate

  • Pd(OAc)₂

  • DMSO/Toluene (as solvent)

  • Oxygen (balloon)

Procedure:

  • To an oven-dried reaction vial, add ethyl 2-acetamido-3-phenyl-acrylate (1 equivalent) and Pd(OAc)₂ (e.g., 10 mol%).

  • Add the solvent mixture (e.g., DMSO/toluene).

  • Evacuate and backfill the vial with oxygen (from a balloon) three times.

  • Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Catalyst_Screening cluster_start Setup cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization cluster_end Final Protocol Start Define Substrates & Target Product Catalyst_Selection Select Catalysts (Pd, Cu, Au, etc.) Start->Catalyst_Selection Initial Design Reaction_Setup Set up parallel reactions (varying catalyst, ligand, solvent, base) Catalyst_Selection->Reaction_Setup Monitoring Monitor reactions (TLC, LC-MS) Reaction_Setup->Monitoring Analysis Analyze results (Yield, Purity) Monitoring->Analysis Analysis->Catalyst_Selection Iterate if needed Optimization Optimize promising hits (Temp, Time, Concentration) Analysis->Optimization Identify Leads End Finalized Protocol Optimization->End

Caption: A typical experimental workflow for catalyst screening in the synthesis of indole-2-carboxylates.

Troubleshooting_Decision_Tree Start Low Yield or Reaction Failure Purity Check Starting Material Purity Start->Purity First Step Purity->Start If impure, purify & restart Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Purity->Conditions If pure Catalyst_System Re-evaluate Catalyst System (Catalyst, Ligand, Base) Conditions->Catalyst_System If no improvement Solution Implement Solution Conditions->Solution If improved Side_Reactions Identify Side Products (NMR, MS) Catalyst_System->Side_Reactions If still low yield Catalyst_System->Solution If improved Side_Reactions->Catalyst_System Modify to minimize

Caption: A logical decision tree for troubleshooting low-yielding reactions in indole-2-carboxylate synthesis.

References

Technical Support Center: Overcoming the Low Reactivity of 6-Cyanoindole in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 6-cyanoindole in electrophilic substitution reactions. The electron-withdrawing nature of the cyano group at the 6-position deactivates the indole ring, making common electrophilic substitutions at the C3 position difficult. This guide offers strategies and detailed protocols to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is 6-cyanoindole unreactive towards electrophilic substitution?

A1: The cyano (-CN) group is a strong electron-wasting group (EWG). It withdraws electron density from the indole ring through both inductive and resonance effects.[1][2][3] This reduces the nucleophilicity of the C3 position, which is the typical site for electrophilic attack in indoles, thereby deactivating the ring towards electrophilic aromatic substitution.[1]

Q2: What is the primary strategy to enhance the reactivity of 6-cyanoindole for electrophilic substitution?

A2: The most effective strategy is the protection of the indole nitrogen (N-H). Introducing an electron-donating or even a sterically bulky protecting group can increase the electron density of the pyrrole ring and facilitate electrophilic attack at the C3 position. Common protecting groups include benzyl (Bn), tosyl (Ts), and tert-butyloxycarbonyl (Boc).

Q3: I am still observing low yields even with an N-protected 6-cyanoindole. What can I do?

A3: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Choice of Protecting Group: An electron-donating group like benzyl (Bn) may be more effective at activating the ring than an electron-withdrawing group like tosyl (Ts).

  • Reaction Conditions: Harsher reaction conditions, such as higher temperatures or longer reaction times, may be necessary compared to reactions with more activated indoles. However, this must be balanced with the potential for side reactions and degradation.

  • Lewis Acid Catalyst: For reactions like Friedel-Crafts acylation, a stronger Lewis acid or a higher stoichiometry of the catalyst might be required to activate the acylating agent sufficiently.

  • Reagent Stoichiometry: Optimizing the ratio of the electrophile and any catalysts is crucial. Excess reagent can sometimes lead to side products or decomposition.

Q4: Can I perform electrophilic substitution on 6-cyanoindole without N-protection?

A4: While challenging, it is not impossible, but it typically requires forcing conditions and may result in low yields. For instance, a Vilsmeier-Haack reaction might proceed to a small extent. However, for efficient and predictable outcomes, N-protection is highly recommended.

Troubleshooting Guide: Common Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation (Synthesis of 3-formyl-6-cyanoindole)

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. Due to the deactivation by the cyano group, direct formylation of 6-cyanoindole is challenging. N-protection is a key step to achieving good yields.

Problem: Low or no yield of 3-formyl-6-cyanoindole.

Potential Cause Troubleshooting Solution
Deactivated Indole Ring Protect the indole nitrogen with a suitable group such as a Benzyl (Bn) group to increase electron density.
Insufficiently Reactive Vilsmeier Reagent Ensure the Vilsmeier reagent is freshly prepared from POCl₃ and DMF. Using a slight excess of the reagent may improve conversion.
Inadequate Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant decomposition. Reactions may require heating up to 90°C.
Hydrolysis Work-up The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure the aqueous work-up is performed thoroughly, sometimes requiring gentle heating.
Friedel-Crafts Acylation (Synthesis of 3-acyl-6-cyanoindoles)

Friedel-Crafts acylation introduces an acyl group (-COR) at the C3 position. This reaction is highly sensitive to the electron density of the aromatic ring and almost always requires N-protection for 6-cyanoindole.

Problem: The Friedel-Crafts acylation of N-protected 6-cyanoindole is not proceeding.

Potential Cause Troubleshooting Solution
Poor Activation by Protecting Group An N-tosyl group can be effective. While electron-withdrawing, it directs acylation to the C3 position and can be removed under basic conditions.
Weak Lewis Acid Catalyst Use a strong Lewis acid like AlCl₃. The stoichiometry of the Lewis acid is critical; often, more than one equivalent is needed as it can complex with the carbonyl groups of both the reactant and product.
Inert Solvent Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) that does not compete with the substrate for the Lewis acid.
Low Temperature While some Friedel-Crafts reactions are run at low temperatures, a deactivated substrate may require heating to proceed at a reasonable rate.
Halogenation (Synthesis of 3-halo-6-cyanoindoles)

Direct halogenation of 6-cyanoindole can lead to a mixture of products and is often low-yielding. N-protection is recommended for better regioselectivity and yield.

Problem: Poor regioselectivity or low yield in the halogenation of 6-cyanoindole.

Potential Cause Troubleshooting Solution
Over-halogenation or side reactions Use a milder halogenating agent. For bromination, N-bromosuccinimide (NBS) is a common choice. For chlorination, N-chlorosuccinimide (NCS) can be used.
Lack of Regiocontrol N-protection with a bulky group can help direct the halogen to the C3 position. An N-tosyl group has been shown to be effective in directing bromination.
Reaction Conditions Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. The choice of solvent can also influence the outcome; both polar and non-polar aprotic solvents have been used.

Summary of Reaction Conditions

The following table summarizes typical conditions for electrophilic substitution on N-protected, electron-deficient indoles. These should be considered as starting points for optimization with 6-cyanoindole derivatives.

ReactionN-Protecting GroupElectrophile/ReagentsCatalyst/SolventTypical Yield
Vilsmeier-HaackBenzyl (Bn)POCl₃, DMF- / DCEGood to High
Friedel-Crafts AcylationTosyl (Ts)Acyl chlorideAlCl₃ / DCM or DCEModerate
BrominationTosyl (Ts)NBS- / CCl₄ or THFGood
NitrationBocNH₄NO₃, TFAA- / DCMGood

Detailed Experimental Protocols

Protocol 1: N-Benzylation of 6-Cyanoindole

This protocol describes the protection of the 6-cyanoindole nitrogen with a benzyl group.

Materials:

  • 6-Cyanoindole

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF, add a solution of 6-cyanoindole (1.0 eq.) in DMF at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-6-cyanoindole.

Protocol 2: Vilsmeier-Haack Formylation of N-Benzyl-6-cyanoindole

This protocol is adapted from procedures for other electron-deficient indoles and may require optimization.

Materials:

  • N-Benzyl-6-cyanoindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq.) in DCE at 0°C, add POCl₃ (1.5 eq.) dropwise under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-benzyl-6-cyanoindole (1.0 eq.) in DCE to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-6-cyano-1H-indole-3-carbaldehyde.

Protocol 3: N-tert-Butoxycarbonyl (Boc) Protection of 6-Cyanoindole

Materials:

  • 6-Cyanoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-cyanoindole (1.0 eq.) in ACN or THF, add Boc₂O (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-6-cyanoindole.

Protocol 4: Nitration of N-Boc-6-cyanoindole

This protocol is adapted from a general method for the nitration of indoles under non-acidic conditions.

Materials:

  • N-Boc-6-cyanoindole

  • Ammonium nitrate (NH₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-6-cyanoindole (1.0 eq.) in anhydrous DCM at 0°C, add trifluoroacetic anhydride (2.0 eq.).

  • Add ammonium nitrate (1.5 eq.) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-6-cyano-3-nitroindole.

Visualizing Reaction Pathways

Logical Workflow for Activating 6-Cyanoindole

logical_workflow start 6-Cyanoindole protection N-Protection (e.g., Benzylation, Boc protection) start->protection Activation electrophilic_sub Electrophilic Substitution (e.g., Vilsmeier, Friedel-Crafts) protection->electrophilic_sub Reaction deprotection Deprotection electrophilic_sub->deprotection Final Step product 3-Substituted-6-cyanoindole deprotection->product

Caption: A general workflow for the functionalization of 6-cyanoindole via N-protection.

Decision Pathway for Troubleshooting Low Yields

troubleshooting_pathway start Low Yield in Electrophilic Substitution of 6-Cyanoindole check_protection Is the indole N-protected? start->check_protection protect Protect the indole nitrogen (e.g., with Bn or Boc group) check_protection->protect No check_conditions Review Reaction Conditions check_protection->check_conditions Yes protect->check_conditions increase_temp Increase Temperature/Time check_conditions->increase_temp Mild Conditions change_catalyst Change/Increase Lewis Acid Stoichiometry check_conditions->change_catalyst For Lewis Acid Catalyzed Rxn optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents Sub-optimal Stoichiometry success Improved Yield increase_temp->success change_catalyst->success optimize_reagents->success

Caption: A decision-making flowchart for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 6-cyano-1H-indole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, ethyl indole-2-carboxylates serve as crucial intermediates and possess intrinsic bioactivities that can be modulated by substitution on the indole ring. This guide provides a comparative analysis of the biological activity of ethyl 6-cyano-1H-indole-2-carboxylate and its analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR).

Summary of Biological Activities

Derivatives of the ethyl indole-2-carboxylate scaffold have been investigated for a range of biological activities, including enzyme inhibition and anticancer effects. The nature and position of substituents on the indole ring play a pivotal role in determining the potency and selectivity of these compounds. While direct comparative studies on this compound are limited, analysis of related analogs provides valuable insights into the potential impact of the 6-cyano group.

Comparative Biological Data

The following tables summarize the biological activity of various substituted indole-2-carboxylate and indole-2-carboxamide derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Enzyme Inhibitory Activity of Indole-2-Carboxylic Acid/Ester Analogs

Compound IDR1R2R3Target EnzymeActivity (IC₅₀)Reference
1 HHCOOHHIV-1 Integrase-[1]
2 HBrCOOHHIV-1 Integrase-[1]
3 (Ester) HBrCOOEtHIV-1 IntegraseInactive[1]
4 HNO₂COOEt--[1]
5 HHCONH-thiazole--[2]

Note: The esterified carboxyl group at the C2 position may be detrimental to certain enzyme inhibitory activities, potentially requiring in-vivo hydrolysis to the active carboxylic acid form.[1] The 6-bromo analog provides a point of comparison for halogen substitution at this position.

Table 2: Anticancer Activity of Thiazolyl-indole-2-carboxamide Analogs

Compound IDR (Indole Position)Cancer Cell LineActivity (IC₅₀, µM)Reference
6a HMCF-7>100[2]
6e H (with 4-OH on benzylidene)MCF-74.36[2]
6i H (with 4-N(CH₃)₂ on benzylidene)MCF-76.10[2]
6m 5-OCH₃MCF-7>100[2]
6q 5-OCH₃ (with 4-OH on benzylidene)MCF-75.04[2]
6v 5-OCH₃ (with 4-N(CH₃)₂ on benzylidene)MCF-76.49[2]

Note: These compounds are indole-2-carboxamides, not ethyl esters. The data illustrates how substituents on the indole ring (e.g., 5-methoxy) and other parts of the molecule influence cytotoxic activity.

While quantitative data for the antimicrobial activity of this compound is not available in the reviewed literature, a qualitative study mentioned its synthesis and subsequent testing in a zone inhibition assay against E. coli, suggesting potential antibacterial properties.[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related indole derivatives, the following SAR insights can be inferred for the ethyl indole-2-carboxylate scaffold:

  • C2-Position : The carboxylate group at the C2 position is crucial for certain biological activities, such as HIV-1 integrase inhibition. However, its esterification to an ethyl ester can lead to a loss of activity, suggesting the free carboxylic acid may be the active form.[1]

  • C6-Position Substitution : The nature of the substituent at the C6 position significantly influences biological activity. While data for the 6-cyano group is sparse, the activity of a 6-bromo analog in an HIV-1 integrase inhibition context suggests that this position is amenable to substitution with electron-withdrawing groups.[1]

  • General Trends in Anticancer Activity : For indole-2-carboxamide analogs, the presence of specific substituents on an attached phenyl ring (such as hydroxyl or dimethylamino groups) dramatically increases anticancer potency compared to unsubstituted versions.[2] The effect of substitution on the indole ring itself, such as a 5-methoxy group, appears to be less pronounced in the context of these specific analogs.[2]

Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are crucial for the interpretation and replication of results.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the inhibitory effect of compounds on the strand transfer step of HIV-1 integrase.

Methodology:

  • Recombinant HIV-1 integrase is purified.

  • A 5'-end-labeled donor DNA substrate and a target DNA substrate are prepared.

  • The strand transfer reaction is carried out in a buffer containing Mg²⁺ or Mn²⁺ ions.

  • The test compound (e.g., an indole-2-carboxylic acid derivative) is added to the reaction mixture at various concentrations.

  • The reaction is incubated and then stopped.

  • The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • The extent of inhibition is quantified by analyzing the intensity of the bands corresponding to the strand transfer products.

  • IC₅₀ values are calculated from the dose-response curves.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of compounds against cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compounds at various concentrations for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the formazan crystals to form in viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC₅₀ values, the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.[2]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel indole derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Indoles) reaction Chemical Reactions (e.g., Esterification, Amidation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->reaction Feedback for New Analogs

Caption: A generalized workflow for the development of novel indole-based therapeutic agents.

Conclusion

The available evidence suggests that the ethyl indole-2-carboxylate scaffold is a versatile starting point for the development of biologically active molecules. While direct and comprehensive data on the biological activity of this compound is currently limited, the analysis of its structural analogs indicates that the cyano group at the 6-position is likely to influence its biological profile. Further studies are warranted to systematically evaluate the impact of the 6-cyano substituent on various biological targets, such as kinases, polymerases, and microbial enzymes, to fully elucidate its therapeutic potential. The insights from such studies will be invaluable for the rational design of next-generation indole-based therapeutic agents.

References

The 6-Cyanoindole Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 6-Cyanoindole Derivatives as Dopamine D4 Receptor Ligands and Anticancer Agents

For researchers, scientists, and drug development professionals, the indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of a cyano group at the 6-position of the indole ring significantly alters its electronic properties, providing a versatile handle for chemical modification and influencing its interaction with biological targets. This guide offers an objective comparison of the structure-activity relationships (SAR) of 6-cyanoindole derivatives, focusing on their performance as dopamine D4 receptor ligands and anticancer agents, supported by experimental data and detailed methodologies.

6-Cyanoindole Derivatives as Dopamine D4 Receptor Ligands

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of therapeutics for neuropsychiatric disorders. Studies on piperazinylmethyl-substituted cyanoindoles have revealed a clear SAR, highlighting the importance of the cyano group's position.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of a series of 6-cyanoindole derivatives for the dopamine D4 receptor, in comparison to their 5-cyanoindole counterparts.

Compound IDIndole ScaffoldSubstitution PatternDopamine D4 Receptor Ki (nM)
Series 1 6-Cyanoindole2- or 3-piperazinylmethyl3.4 - 9.0[1]
FAUC 299 5-Cyanoindole2-aminomethyl0.52[1]
FAUC 316 5-Cyanoindole2-aminomethyl, fluoro-substituted1.0[1]

Key Findings: Derivatives of 5-cyanoindole generally exhibit higher affinity and selectivity for the D4 receptor compared to their 6-cyano counterparts.[1] This suggests that the placement of the electron-withdrawing cyano group at the 5-position is more favorable for optimal interaction with the receptor's binding pocket.

Dopamine D4 Receptor Signaling Pathway

The interaction of 6-cyanoindole derivatives with the dopamine D4 receptor modulates downstream signaling cascades. As antagonists or partial agonists, they can influence cellular responses by interfering with the canonical G protein-coupled signaling pathway.

G_protein_signaling cluster_receptor Cell Membrane D4_Receptor Dopamine D4 Receptor G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Dopamine Dopamine (Agonist) Dopamine->D4_Receptor Binds 6_Cyanoindole 6-Cyanoindole Derivative (Antagonist/Partial Agonist) 6_Cyanoindole->D4_Receptor Binds & Modulates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Phosphorylates targets anticancer_pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Growth_Factor Growth Factor Growth_Factor->RTK 6_Cyanoindole 6-Cyanoindole Derivative 6_Cyanoindole->RTK Inhibits 6_Cyanoindole->PI3K Inhibits Akt Akt 6_Cyanoindole->Akt Inhibits mTOR mTOR 6_Cyanoindole->mTOR Inhibits Raf Raf 6_Cyanoindole->Raf Inhibits MEK MEK 6_Cyanoindole->MEK Inhibits PI3K->Akt Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mtt_assay_workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate and incubate Start->Cell_Seeding Compound_Addition Add serial dilutions of 6-cyanoindole derivatives Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve crystals Formazan_Incubation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Validation of the Biological Targets of Ethyl 6-cyano-1H-indole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 6-cyano-1H-indole-2-carboxylate, a member of this extensive family, holds therapeutic potential through its interaction with various biological targets. This guide provides a comparative analysis of the validated and potential biological targets of derivatives sharing the 6-cyano-indole-2-carboxylate core. The information is intended to support further research and drug development efforts by offering a consolidated view of experimental data and methodologies.

While direct target validation studies for this compound are not extensively available in the public domain, research on structurally related indole-2-carboxylate and 6-cyano-indole derivatives has identified several key protein targets. These findings provide a strong foundation for inferring the likely biological activities of the title compound. The primary target classes identified for this scaffold include enzyme inhibitors for cancer, viral infections, and inflammatory conditions.

Comparative Analysis of Potential Biological Targets

The biological activity of indole-2-carboxylate derivatives is significantly influenced by the substitutions on the indole ring. The 6-cyano group, in particular, has been featured in compounds targeting a range of enzymes. Below is a summary of the key targets, the relevant indole derivatives, and their reported inhibitory activities.

Target ClassSpecific TargetExemplary Derivative StructureDerivative NameBioactivity (IC₅₀/EC₅₀)Reference
Receptor Tyrosine KinaseEGFR2-(4-((hydrazinecarbonothioyl)amino)phenyl)-N-(p-tolyl)-1H-indole-6-carboxamideIndole-6-carboxamide derivative0.45 µM[1]
Receptor Tyrosine KinaseVEGFR-25-(1-methyl-1H-indol-6-yl)-3-((4-chlorobenzyl)thio)-1,3,4-oxadiazole-2(3H)-oneIndole-6-oxadiazole derivative0.29 µM[1]
Viral EnzymeHIV-1 IntegraseIndole-2-carboxylic acid derivativeIndole-2-carboxylic acid derivative 20a0.13 µM[2][3]
OxidaseXanthine OxidaseN-(3-cyano-1H-indol-6-yl)-1-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamidePyrimidinone-indole hybrid 13g0.038 µM[4]
DioxygenaseIDO16-acetamido-N-(3,4-dichlorobenzyl)-1H-indole-2-carboxamideIndole-2-carboxamide 9o-11.17 µM[5]
DioxygenaseTDO6-acetamido-N-(3,4-dichlorobenzyl)-1H-indole-2-carboxamideIndole-2-carboxamide 9o-11.55 µM[5]
KinaseAnaplastic Lymphoma Kinase (ALK)tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylateIntermediate for AlectinibPotent ALK inhibitor[6]

Experimental Protocols for Target Validation

The validation of the biological targets for these indole derivatives involves a combination of in vitro enzymatic assays, cell-based assays, and in silico molecular modeling.

Kinase Inhibition Assays (EGFR/VEGFR-2)
  • Objective: To determine the in vitro inhibitory activity of the compounds against purified receptor tyrosine kinases.

  • Methodology:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method to quantify the inhibitory effect of compounds on kinase activity.

    • Kinase Reaction: The purified kinase domain of EGFR or VEGFR-2 is incubated with a specific substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in a reaction buffer. The test compound at various concentrations is included in the incubation mixture.

    • Detection: The reaction is stopped, and the phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated tyrosine residues. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Quantification: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the kinase inhibitory activity of the compound.

    • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

HIV-1 Integrase Strand Transfer Assay
  • Objective: To measure the inhibition of the strand transfer step of HIV-1 integration.

  • Methodology:

    • Assay Principle: This assay is typically a cell-free system that uses purified recombinant HIV-1 integrase and oligonucleotide DNA substrates mimicking the viral DNA ends.

    • Reaction Mixture: The reaction contains the purified integrase, a donor DNA substrate (pre-processed viral LTR), a target DNA substrate, and the test compound at varying concentrations.

    • Incubation: The mixture is incubated to allow the strand transfer reaction to occur.

    • Detection and Quantification: The products of the strand transfer reaction are separated by gel electrophoresis and quantified using methods like fluorescence or radioactive labeling of the DNA substrates.

    • IC₅₀ Calculation: The IC₅₀ value is determined by quantifying the reduction in the formation of the strand transfer product in the presence of the inhibitor.

Xanthine Oxidase Inhibition Assay
  • Objective: To assess the inhibitory effect of compounds on the activity of xanthine oxidase.

  • Methodology:

    • Spectrophotometric Assay: This assay measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

    • Reaction Components: The assay mixture includes xanthine oxidase, its substrate xanthine, and the test compound in a suitable buffer (e.g., phosphate buffer).

    • Measurement: The reaction is initiated by adding the enzyme, and the rate of uric acid formation is monitored by measuring the change in absorbance over time.

    • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is then determined from a dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of key potential targets for the 6-cyano-indole-2-carboxylate scaffold.

Caption: Simplified EGFR and VEGFR-2 signaling pathways leading to cancer cell proliferation and angiogenesis.

HIV_Integration cluster_viral_rna Viral RNA to DNA cluster_integration Integration into Host Genome cluster_inhibition Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex Nuclear_Import Nuclear Import Pre_Integration_Complex->Nuclear_Import PIC_in_Nucleus PIC in Nucleus Nuclear_Import->PIC_in_Nucleus Integrase HIV-1 Integrase PIC_in_Nucleus->Integrase Integration Integration Integrase->Integration Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Inhibitor Indole-2-carboxylate Inhibitor Inhibitor->Integrase Inhibits Strand Transfer

Caption: The process of HIV-1 integration into the host genome and the point of inhibition by integrase inhibitors.

Experimental Workflow

The general workflow for identifying and validating biological targets of a novel compound is depicted below.

Target_Validation_Workflow Compound_Synthesis Synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate and Derivatives High_Throughput_Screening High-Throughput Screening (e.g., Phenotypic or Target-based) Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Target_Deconvolution Target Deconvolution (for Phenotypic Hits) Hit_Identification->Target_Deconvolution Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound In_Vitro_Assays In Vitro Enzymatic/ Binding Assays Lead_Compound->In_Vitro_Assays Target_Deconvolution->In_Vitro_Assays Cell_Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Efficacy Final_Validation Final Target Validation In_Vivo_Efficacy->Final_Validation

Caption: A generalized workflow for the discovery and validation of biological targets for a new chemical entity.

References

Spectroscopic Comparison of Ethyl Indole Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the NMR and mass spectrometry characteristics of ethyl 6-cyano-1H-indole-2-carboxylate and its structural analogs. This guide provides a comparative analysis of available spectral data to aid in the identification and characterization of novel indole-based compounds in drug development.

This guide presents a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide uses data from its parent compound, ethyl 1H-indole-2-carboxylate, and a structurally related heterocyclic compound, ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as key comparators. This information is intended to provide researchers with a valuable reference for characterizing substituted indole derivatives.

Comparative Spectroscopic Data Analysis

The following tables summarize the available NMR and mass spectrometry data for the target compound and its selected alternatives. The presence of different functional groups significantly influences the chemical shifts in NMR and the fragmentation patterns in mass spectrometry.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Experimental data not publicly available. Predicted shifts would show characteristic aromatic protons, with the cyano group at C6 causing a downfield shift for adjacent protons, alongside typical ethyl ester signals.
Ethyl 1H-indole-2-carboxylate *Data available as a spectrum image, peak list not provided.[1]
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₃)[2]

Note: While a visual spectrum is available for Ethyl 1H-indole-2-carboxylate, a detailed peak list from the source was not accessible for direct tabular comparison.

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound Experimental data not publicly available.
Ethyl 1H-indole-2-carboxylate Data not available in the searched resources.
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[2]

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)
This compound C₁₂H₁₀N₂O₂[3][4]214.22[3]Data not available in the searched resources.
Ethyl 1H-indole-2-carboxylate C₁₁H₁₁NO₂189.21Electron Ionization (EI): Key fragments observed.[5]
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₃260.29260 (M+)[2]

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for small organic molecules. Below are generalized protocols that are representative of the methods used to obtain such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0.00 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source or an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). For EI, the sample is introduced into the ion source where it is bombarded with electrons (typically 70 eV), causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source, where a high voltage is applied to generate charged droplets, leading to gas-phase ions. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of a target compound like this compound.

G Start Synthesis of Target Compound Purify Purification (e.g., Column Chromatography) Start->Purify Crude Product MS Mass Spectrometry (Confirm MW) Purify->MS Pure Sample NMR1H ¹H NMR (Proton Environment) Purify->NMR1H StructureConfirm Structure Confirmation MS->StructureConfirm Spectral Data NMR13C ¹³C NMR (Carbon Skeleton) NMR1H->NMR13C NMR13C->StructureConfirm Spectral Data DataRepo Data Archiving and Reporting StructureConfirm->DataRepo

Figure 1. Standard workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

comparative analysis of synthesis routes for functionalized indoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Functionalized Indoles: A Comparative Analysis of Classic and Modern Routes

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. The development of efficient and versatile synthetic routes to access functionalized indoles is a cornerstone of modern organic chemistry and drug discovery. This guide provides a comprehensive comparative analysis of seminal classical methods and contemporary transition-metal-catalyzed strategies for indole synthesis. We present a quantitative comparison of their performance, detailed experimental protocols for key reactions, and visual representations of the underlying reaction pathways to inform the selection of the most appropriate method for a given synthetic challenge.

Comparative Analysis of Indole Synthesis Routes

The choice of a synthetic route to a target indole is governed by several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. Classical methods, such as the Fischer, Bischler-Möhlau, and Reissert syntheses, are foundational and still find application, particularly for specific substitution patterns. However, they often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1][2]

Modern transition-metal-catalyzed methods, particularly those employing palladium, copper, and gold, have revolutionized indole synthesis.[3][4] These approaches generally offer milder reaction conditions, broader substrate scope, superior functional group tolerance, and often provide access to indole derivatives that are difficult to prepare using classical methods.[3][4] Palladium-catalyzed reactions, such as the Larock indole synthesis, are highly versatile for producing polysubstituted indoles.[5] Copper-catalyzed methods are attractive due to the lower cost of the metal and have been successfully applied in various C-N and C-C bond-forming reactions to construct the indole nucleus.[6][7][8] Gold catalysis has emerged as a powerful tool for specific transformations, including the coupling of indoles with alkynes and dearomatization reactions.[9][10][11]

Quantitative Comparison of Indole Synthesis Methods

The following tables provide a summary of key performance indicators for selected classical and modern indole synthesis routes, offering a direct comparison of their yields, reaction conditions, and substrate scope.

Table 1: Classical Indole Synthesis Routes

Synthesis RouteTypical Yields (%)Reaction ConditionsSubstrate Scope & Functional Group Tolerance
Fischer Indole Synthesis 40-90%[12][13]Acidic (Brønsted or Lewis acids), high temperatures[14][15]Broad for ketones/aldehydes and phenylhydrazines. Sensitive functional groups may not be tolerated due to harsh acidic conditions.[16]
Bischler-Möhlau Synthesis 20-60%[1][2]High temperatures, excess aniline[1][17]Primarily for 2-arylindoles. Often requires harsh conditions, leading to poor yields and limited functional group compatibility.[1][2]
Reissert Indole Synthesis 50-80%[18][19]Multi-step, involves strong base and reduction[18][19]Synthesizes indole-2-carboxylic acids from o-nitrotoluenes. Tolerates some functional groups, but the multi-step nature can be a drawback.[20]

Table 2: Modern Transition-Metal-Catalyzed Indole Synthesis Routes

Synthesis RouteCatalyst SystemTypical Yields (%)Reaction ConditionsSubstrate Scope & Functional Group Tolerance
Palladium-Catalyzed (Larock) Pd(OAc)₂, PPh₃, base[5]70-95%[5]Moderate temperatures (e.g., 100 °C)[5]Excellent for 2,3-disubstituted indoles from o-haloanilines and alkynes. High functional group tolerance.[5]
Palladium-Catalyzed C-H Activation Pd(OAc)₂, oxidant (e.g., O₂, Cu(OAc)₂)[21]60-90%[21]Mild to moderate temperatures (e.g., 60-100 °C)[21][22]Access to diverse indoles from anilines and ketones/alkynes. Good functional group tolerance.[21][22]
Copper-Catalyzed Annulation CuI, ligand (e.g., Johnphos), base[8]70-90%[8]Moderate to high temperatures (e.g., 130 °C)[8]One-pot synthesis of multisubstituted indoles from aryl iodides and enamines. Broad substrate scope.[8]
Gold-Catalyzed Coupling Au(I) catalyst (e.g., IPrAuNTf₂)[23]70-95%[9]Mild conditions, room temperature to 80 °C[9][23]Intermolecular coupling of indoles with functionalized alkynes. Tolerates a range of functional groups.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key classical and modern indole syntheses.

Fischer Indole Synthesis: Synthesis of 2-Phenylindole

Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[12]

Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170 °C, and the mixture is stirred vigorously. The solid mass becomes a liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes. After cooling, the solid is treated with water and hydrochloric acid, and the crude product is purified by recrystallization.[12]

Palladium-Catalyzed Larock Indole Synthesis: General Procedure

To a mixture of an o-iodoaniline (1.0 equiv), a disubstituted alkyne (2-5 equiv), and a base such as sodium or potassium carbonate in a suitable solvent (e.g., DMF), is added a palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a chloride source (e.g., LiCl or n-Bu₄NCl, 1 equiv).[5] The reaction mixture is heated at the appropriate temperature (typically 100 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.[5]

Copper-Catalyzed One-Pot Tandem Synthesis of Multisubstituted Indoles

In a reaction vessel, aryl iodide (1.0 equiv), enamine (1.2 equiv), CuI (10 mol%), Johnphos (20 mol%), and KHCO₃ (2.0 equiv) are combined in DMSO. The vessel is sealed, and the mixture is stirred at 130 °C for the specified reaction time.[8] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the multisubstituted indole.[8]

Visualizing the Pathways: Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanisms of key indole synthesis routes.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde/Ketone Carbonyl->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH₃ and Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Larock Indole Synthesis Catalytic Cycle

Larock_Indole_Synthesis Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition (o-haloaniline) Alkyne_Complex Alkyne Complex Aryl-Pd(II)-X->Alkyne_Complex Alkyne Coordination Vinylic_Pd_Intermediate Vinylic Palladium Intermediate Alkyne_Complex->Vinylic_Pd_Intermediate Migratory Insertion Cyclized_Pd_Intermediate Cyclized Palladium Intermediate Vinylic_Pd_Intermediate->Cyclized_Pd_Intermediate Intramolecular C-N Coupling Indole Indole Cyclized_Pd_Intermediate->Indole Reductive Elimination Indole->Pd(0) Regenerates Catalyst

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Reissert Indole Synthesis Pathway

Reissert_Indole_Synthesis o-Nitrotoluene o-Nitrotoluene Ethyl_o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Ethyl_o-nitrophenylpyruvate Condensation (Base) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Ethyl_o-nitrophenylpyruvate Indole-2-carboxylic_acid Indole-2-carboxylic acid Ethyl_o-nitrophenylpyruvate->Indole-2-carboxylic_acid Reductive Cyclization (e.g., Zn/AcOH) Indole Indole Indole-2-carboxylic_acid->Indole Decarboxylation (Heat)

Caption: Reaction Pathway of the Reissert Indole Synthesis.

References

Assessing the Inhibitory Potency of Novel Indole Carboxylates: A Comparative Guide Using Monoamine Oxidase B as a Model Target

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Monoamine oxidases (MAO) are enzymes crucial for the catabolism of monoamine neurotransmitters.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Selective inhibitors of MAO-B are of significant therapeutic interest, particularly for the treatment of Parkinson's disease and Alzheimer's disease.[1][2][3] Given that the indole scaffold is a "privileged structure" in drug discovery, present in numerous biologically active molecules, evaluating the potential of novel indole derivatives like ethyl 6-cyano-1H-indole-2-carboxylate against well-defined targets such as MAO-B is a rational starting point in drug discovery research.[4]

Comparative Inhibitory Potency of Known MAO-B Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the IC50 values for several well-established MAO-B inhibitors.

CompoundTarget(s)Type of InhibitionIC50 Value (nM)
Selegiline MAO-BIrreversible~6.8
Rasagiline MAO-BIrreversible~9.5
Safinamide MAO-B (and others)Reversible79 - 98
Moclobemide MAO-AReversible>10,000 (for MAO-B)
Clorgyline MAO-AIrreversible~1,600 (for MAO-B)

Note: IC50 values can vary based on experimental conditions. The values presented are representative figures from the literature.[5][6] Selegiline and rasagiline are potent and irreversible inhibitors of MAO-B.[6][7] Safinamide is a reversible MAO-B inhibitor.[6] Moclobemide and clorgyline are selective for MAO-A and serve as important controls to determine the selectivity of a novel inhibitor.[5][7]

Experimental Protocols

A common method for determining the inhibitory potency of a compound against MAO-B is a fluorometric in vitro assay.[1][5] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[1]

Protocol: Fluorometric MAO-B Inhibition Assay

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme[5]

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[1]

  • MAO-B Substrate (e.g., benzylamine or kynuramine)[5]

  • Fluorogenic Probe (e.g., Amplex® Red or similar)[1]

  • Horseradish Peroxidase (HRP)[1]

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Selegiline)[5]

  • 96-well microplate[1]

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[5]

2. Assay Procedure:

  • Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorogenic probe, and HRP in the MAO-B assay buffer. Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Reaction Setup: To each well of the 96-well plate, add the MAO-B assay buffer, the test compound at various concentrations (or positive/negative controls), and the MAO-B enzyme solution. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution containing the fluorogenic probe and HRP to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.[5] The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Signaling Pathway and Assay Principle

MAO_B_Pathway cluster_reaction MAO-B Catalyzed Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., Dopamine, Benzylamine) MAOB MAO-B Monoamine->MAOB Aldehyde Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) H2O2_from_reaction H2O2->H2O2_from_reaction NH3 Ammonia (NH₃) MAOB->Aldehyde MAOB->H2O2 MAOB->NH3 Probe Non-fluorescent Probe (e.g., Amplex® Red) HRP HRP Probe->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product H2O2_from_reaction->HRP Inhibitor Ethyl 6-cyano-1H- indole-2-carboxylate (Test Inhibitor) Inhibitor->MAOB Inhibition

Caption: MAO-B metabolic pathway and principle of the fluorometric inhibition assay.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Probe Add_Components Add Buffer, Inhibitor, and MAO-B Enzyme to 96-well Plate Prepare_Reagents->Add_Components Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Prepare_Inhibitor->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Start_Reaction Add Substrate/Probe Mix Incubate->Start_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Start_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Dose-Response Curve Fitting Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 value of a test compound against MAO-B.

References

cytotoxicity studies of substituted indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Substituted Indole-2-carboxylates

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic properties of various substituted indole-2-carboxylates and related carboxamides, summarizing key experimental data, outlining common methodologies, and visualizing the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic potential of substituted indole-2-carboxylates and their amide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) against a panel of human cancer cell lines. The data below, compiled from multiple studies, showcases the activity of distinct structural classes.

Thiazolyl-Indole-2-Carboxamides

A series of novel N-thiazolyl-indole-2-carboxamide derivatives demonstrated a range of cytotoxic effects. Compounds with specific substitutions, such as a 4-dimethylamine group, showed enhanced activity and selectivity against cancer cells over normal cells.[1]

CompoundSubstitutionHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)WI-38 (Normal) IC₅₀ (µM)
6a Unsubstituted benzylidene37.2565.3742.8118.21
6e 4-Hydroxy4.3623.8669.6351.26
6i 4-Dimethylamine7.216.1032.7471.90
6q 5-Methoxy, 4-Hydroxy5.0418.6715.39>100
6v 5-Methoxy, 4-Dimethylamine6.236.4911.5237.40
Doxorubicin Reference Drug4.175.574.866.72
Dasatinib Reference Drug46.8360.8455.3728.62
Data sourced from ACS Omega.[1]
Substituted Indole-2-Carboxylate Esters

Based on the structure of Pyrroloquinoline quinone (PQQ), novel indole-2-carboxylate methyl esters were synthesized and evaluated. These compounds demonstrated significant antiproliferative activity, outperforming the reference drug etoposide in some cases.[2][3]

CompoundDescriptionHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6e Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate10.31 ± 1.123.78 ± 0.5815.14 ± 1.04
9l Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate24.08 ± 1.7610.55 ± 1.2118.32 ± 1.25
Etoposide Reference Drug25.10 ± 2.0118.24 ± 1.5520.18 ± 1.98
Data sourced from European Journal of Medicinal Chemistry.[2]
Indole-2-Carboxamide Derivatives

Another series of indole-2-carboxamides, featuring phenethyl and other moieties, were assessed for their antiproliferative activity. Compounds with a 2-methylpyrrolidin-1-yl phenethyl tail demonstrated particularly high potency.[4]

CompoundDescriptionA-549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)Panc-1 GI₅₀ (µM)HT-29 GI₅₀ (µM)
5d 4-morpholin-4-yl phenethyl0.981.151.001.08
5e 2-methylpyrrolidin-1-yl phenethyl0.950.980.960.99
5h 4-morpholin-4-yl phenethyl (di-Cl)1.101.001.051.03
5i 2-methylpyrrolidin-1-yl phenethyl (di-Cl)1.001.101.001.05
Doxorubicin Reference Drug1.101.101.151.18
Data sourced from Molecules.[4]

Experimental Protocols

The evaluation of cytotoxic compounds involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds (e.g., indole-2-carboxylate derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Incubation : The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, apoptosis and cell cycle progression are investigated.

  • Apoptosis Assays : The induction of apoptosis is often confirmed by measuring the levels of key proteins. This can be done by quantifying the activity of caspases (e.g., caspase-3, -8, -9) and the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4][5]

  • Cell Cycle Analysis : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are treated with the compound, fixed, stained with a DNA-binding dye (like propidium iodide), and analyzed. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[1]

Kinase Inhibition Assays

Since many anticancer drugs target protein kinases, the inhibitory effect of the compounds on specific kinases is often evaluated.

  • Kinase Reaction : The assay is typically performed in a buffer containing the kinase enzyme (e.g., EGFR, CDK2, VEGFR-2), a substrate (e.g., a specific peptide), and ATP.[1][4]

  • Compound Addition : The test compounds are added at various concentrations.

  • Incubation : The reaction mixture is incubated to allow for phosphorylation of the substrate by the kinase.

  • Detection : The amount of phosphorylated substrate is quantified, often using luminescence- or fluorescence-based methods.

  • IC₅₀ Calculation : The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.[4]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Indole-2-Carboxylate Derivatives MTT Cytotoxicity Screening (MTT Assay) Compound->MTT IC50 Determine IC₅₀ Values MTT->IC50 Flow Cell Cycle Analysis (Flow Cytometry) IC50->Flow Select Potent Compounds Apoptosis Apoptosis Assays (Caspase, Bax/Bcl-2) IC50->Apoptosis Select Potent Compounds Kinase Kinase Inhibition Assays IC50->Kinase Select Potent Compounds Arrest Cell Cycle Arrest Flow->Arrest Induction Apoptosis Induction Apoptosis->Induction Inhibition Kinase Inhibition Kinase->Inhibition Lead Lead Compound Identification Arrest->Lead Induction->Lead Inhibition->Lead

Signaling_Pathway cluster_kinases Kinase Inhibition cluster_cellular Cellular Effects Compound Indole-2-Carboxylate Derivative EGFR EGFR Compound->EGFR inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 inhibits CDK2 CDK2 Compound->CDK2 inhibits Apoptosis_Pathway Activation of Apoptotic Pathway EGFR->Apoptosis_Pathway triggers VEGFR2->Apoptosis_Pathway triggers G2M_Arrest G2/M Phase Cell Cycle Arrest CDK2->G2M_Arrest leads to Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis_Pathway->Bax_Bcl2 Caspases Caspase Activation (Caspase-3, -8, -9) Bax_Bcl2->Caspases Caspases->Apoptosis

SAR_Summary cluster_effects Resulting Effects Core Indole-2-Carboxamide Core Phenethyl Phenethyl Core->Phenethyl Dimethylamine Dimethylamine Core->Dimethylamine Amine_6 Amine_6 Core->Amine_6 Potency Increased Potency (Lower IC₅₀/GI₅₀) Selectivity Improved Selectivity (Cancer vs. Normal Cells) Phenethyl->Potency Dimethylamine->Potency Dimethylamine->Selectivity Amine_6->Potency indispensable for activity

Conclusion

Substituted indole-2-carboxylates and their carboxamide analogs represent a versatile and promising class of compounds for the development of novel anticancer therapeutics. The studies consistently show that specific substitutions on the indole ring and its side chains are crucial for potent cytotoxic activity.[1][3][4] The primary mechanisms of action appear to involve the multitargeted inhibition of key protein kinases, leading to cell cycle arrest and the induction of apoptosis.[1][4][6] The favorable activity profiles and selectivity of certain derivatives, such as compounds 6i , 6v , and 5e , highlight their potential as lead compounds for further optimization and preclinical development.[1][4] Future research will likely focus on refining these structures to enhance efficacy, improve pharmacokinetic properties, and overcome drug resistance.

References

A Comparative Guide to the Reactivity of 6-Cyanoindole and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic functionalization of the indole ring is crucial for modulating the biological activity and material properties of these compounds. This guide provides an objective comparison of the reactivity of 6-cyanoindole with other representative indole derivatives, supported by experimental data. We will explore key chemical transformations, including electrophilic aromatic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions, to understand how the electronic nature of substituents influences the reactivity of the indole core.

The Influence of the Cyano Group on Indole Reactivity

The reactivity of the indole ring is governed by the electron density of its bicyclic system. The parent indole is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, predominantly at the C3 position. The introduction of a cyano (-CN) group, a potent electron-withdrawing group (EWG), at the 6-position significantly alters this electronic landscape. Through inductive and resonance effects, the cyano group deactivates the indole ring towards electrophilic aromatic substitution. This deactivation is more pronounced on the benzene portion of the ring but also extends to the pyrrole ring, rendering 6-cyanoindole generally less reactive in such reactions compared to indole itself or indoles bearing electron-donating groups (EDGs) like a methoxy group.[1]

Conversely, this induced electron deficiency can be advantageous in other transformations. For instance, in metal-catalyzed cross-coupling reactions, an electron-withdrawing substituent can enhance the reactivity of a nearby leaving group.

Comparative Reactivity in Key Chemical Transformations

To provide a clear comparison, the following sections summarize the performance of 6-cyanoindole and other indole derivatives in key organic reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of indole chemistry. The Vilsmeier-Haack and Mannich reactions are classic examples that introduce formyl and aminomethyl groups, respectively, primarily at the C3 position.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. The reactivity of indoles in this reaction is highly dependent on the electronic nature of the substituents on the ring.

Table 1: Comparison of Vilsmeier-Haack Reaction on Indole Derivatives

Indole DerivativeReagentsConditionsProductYield (%)
IndolePOCl₃, DMF0 °C to rt3-FormylindoleHigh
5-NitroindolePOCl₃, DMFNot specified5-Nitroindole-3-carbaldehyde60
6-CyanoindolePOCl₃, DMFHarsher conditions expected6-Cyanoindole-3-carbaldehydeLower yield expected*

Mannich Reaction

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an active hydrogen-containing compound. For indoles, this typically occurs at the C3 position.

Table 2: Comparison of Mannich Reaction on Indole Derivatives

Indole DerivativeReagentsConditionsProductYield (%)
IndoleHCHO, Dimethylamine, Acetic Acidrt3-(Dimethylaminomethyl)indoleHigh
2-MethylindoleHCHO, Piperidine, Acetic AcidNot specified3-(Piperidin-1-ylmethyl)-2-methylindoleModerate (steric hindrance)
6-CyanoindoleHCHO, Secondary Amine, AcidMore forcing conditions expected3-(Aminomethyl)-6-cyanoindoleLower yield expected*
N-Alkylation

The nitrogen atom of the indole ring can be alkylated under basic conditions. The acidity of the N-H bond and the nucleophilicity of the resulting indolide anion are influenced by substituents on the ring. The electron-withdrawing cyano group in 6-cyanoindole is expected to increase the acidity of the N-H proton, which would facilitate its deprotonation. However, the nucleophilicity of the resulting anion might be slightly diminished.[1]

Table 3: Comparison of N-Alkylation on Indole Derivatives

Indole DerivativeAlkylating AgentBaseSolventConditionsYield (%)
IndoleMethyl IodideNaHDMF0 °C to rtHigh
6-NitroindoleDimethyl CarbonateDBUDMF140 °CHigh
7-AminoindoleBenzyl bromideK₂CO₃AcetonitrileRefluxGood
6-CyanoindoleAlkyl HalideStrong BasePolar AproticNot specifiedGood to High (expected)
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the functionalization of halo-indoles. The electronic properties of the indole ring can influence the rate-determining oxidative addition step. For a Suzuki-Miyaura coupling involving a halo-6-cyanoindole, the electron-withdrawing cyano group is expected to make the carbon-halogen bond more susceptible to oxidative addition, potentially leading to higher reactivity compared to an indole with an electron-donating group.[1]

Table 4: Comparison of Suzuki-Miyaura Coupling with Bromo-Indole Derivatives

Bromo-Indole DerivativeCoupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)
5-Bromo-1H-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80 °C, 2hHigh
Protected 6-Bromoindolin-4-olArylboronic acidPd CatalystBaseSolvent80-110 °CVaries
6-ChloroindolePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O100 °C97
2-Bromo-1H-indole-6-carbonitrilePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100 °CGood (qualitative)

*Indazole is a bioisostere of indole.

Experimental Protocols

Vilsmeier-Haack Reaction of Indole

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice-salt bath.

  • Slowly add POCl₃ to the cooled DMF while maintaining the temperature below 10 °C.

  • Prepare a solution of indole in DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, warm the mixture to 35 °C and stir for a designated time.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Basify the solution with NaOH solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

Mannich Reaction of Indole

Materials:

  • Indole

  • Formaldehyde (aqueous solution)

  • Dimethylamine (aqueous solution)

  • Glacial acetic acid

  • Ice bath

Procedure:

  • In a flask, combine formaldehyde, dimethylamine, and acetic acid, and cool the mixture in an ice bath.

  • Add a solution of indole in acetic acid to the cooled mixture.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into an excess of NaOH solution to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization.

N-Alkylation of Indole

Materials:

  • Indole

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH in anhydrous DMF under an inert atmosphere, add a solution of indole in DMF at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen ceases.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Suzuki-Miyaura Coupling of 6-Bromoindole Derivative

Materials:

  • 6-Bromoindole derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine the 6-bromoindole derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Electronic Effects

Electrophilic_Aromatic_Substitution_Indole cluster_intermediate Sigma Complex (Wheland Intermediate) cluster_product Product Indole Indole Intermediate C3-attacked Intermediate Indole->Intermediate Attack at C3 Electrophile Electrophile (E+) Product 3-Substituted Indole Intermediate->Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution at the C3 position of indole.

Electronic_Effects_on_Reactivity cluster_title Influence of Substituents on Indole Reactivity cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) Title Substituent at C6 EDG -OCH3, -CH3, etc. EWG -CN, -NO2, etc. EDG_Effect Increases electron density Activates ring towards electrophilic attack Favors Electrophilic Aromatic Substitution EDG->EDG_Effect EWG_Effect Decreases electron density Deactivates ring towards electrophilic attack May activate for nucleophilic substitution or enhance cross-coupling EWG->EWG_Effect

Caption: Comparative electronic effects of substituents on the reactivity of the indole ring.

References

A Researcher's Guide to In Vitro Validation of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro assays for validating the biological activity of indole compounds. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of appropriate assays for your research needs.

Indole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, making them promising candidates for drug discovery. The initial validation of these compounds relies on robust and reproducible in vitro assays. This guide offers a comparative overview of commonly employed assays to assess the cytotoxic, antimicrobial, and specific enzyme-inhibitory properties of indole compounds.

Comparative Analysis of In Vitro Assays

The selection of an appropriate in vitro assay depends on the specific biological activity being investigated, as well as considerations of throughput, cost, and sensitivity. The following tables provide a summary of quantitative data for comparing the performance of different assays.

Table 1: Comparison of Cytotoxicity Assays for Indole Compounds
AssayPrincipleThroughputCostProsCons
MTT Assay Colorimetric assay measuring the metabolic activity of cells via the reduction of MTT to formazan by mitochondrial dehydrogenases.[1]HighLowWell-established, inexpensive, and suitable for high-throughput screening.[1]Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step.
XTT Assay Similar to MTT, but the resulting formazan is water-soluble, eliminating the need for a solubilization step.HighMediumMore convenient than MTT as it does not require a solubilization step.Can be more expensive than MTT.
Neutral Red Assay Based on the uptake of the neutral red dye into the lysosomes of viable cells.[2]HighLowGood for assessing cell membrane integrity; can be more sensitive than MTT for certain cell types.[2]Requires a washing step, which can introduce variability.[2]
Table 2: Comparison of Antibacterial Susceptibility Assays for Indole Compounds
AssayPrincipleThroughputCostProsCons
Agar Well/Disk Diffusion Measures the zone of inhibition of bacterial growth on an agar plate around a well or disk containing the test compound.Low to MediumLowSimple to perform, cost-effective for initial screening.Provides qualitative or semi-quantitative results (zone diameter); not suitable for determining Minimum Inhibitory Concentration (MIC).
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) by serially diluting the compound in a liquid growth medium in a multi-well plate.[3][4]HighMediumProvides quantitative MIC values; suitable for high-throughput screening.[3][4]Can be more labor-intensive than diffusion methods; turbidity measurements can be affected by colored compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing the cytotoxic effects of indole compounds on cancer cell lines.

Materials:

  • Indole compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the indole compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Assay for Antibacterial Activity

This protocol provides a basic method for screening the antibacterial properties of indole compounds.

Materials:

  • Indole compound stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth)

  • Sterile swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic disk

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in sterile broth and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.

  • Well Creation: Use a sterile cork borer or pipette tip to create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the indole compound solution at a known concentration into each well. Add a positive control antibiotic to one well and a solvent control to another.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Indole Production Test (Kovac's and Ehrlich's Reagent)

This test is used to determine the ability of microorganisms to produce indole from tryptophan.

Materials:

  • Bacterial culture

  • Tryptone broth

  • Kovac's reagent or Ehrlich's reagent

  • Xylene (for Ehrlich's test)

  • Test tubes

Procedure (Kovac's Method): [5][6][7]

  • Inoculate a tube of tryptone broth with the bacterial culture.

  • Incubate at 37°C for 24-48 hours.[5][7]

  • Add 5 drops of Kovac's reagent to the broth culture.[5]

  • Observation: A positive result is indicated by the formation of a red or pink layer at the top of the broth. A yellow layer indicates a negative result.[5]

Procedure (Ehrlich's Method): [5][8]

  • Inoculate a tube of tryptone broth with the bacterial culture.

  • Incubate at 37°C for 24-48 hours.[5]

  • Add 1 mL of xylene to the broth and shake gently.

  • Allow the xylene layer to separate.

  • Slowly add 6 drops of Ehrlich's reagent down the side of the tube.[8]

  • Observation: A positive result is indicated by the development of a red ring at the interface of the broth and the xylene layer.[5]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of indole compounds.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_mechanism Mechanism of Action Studies Compound Library Compound Library High-Throughput Screen High-Throughput Screen Compound Library->High-Throughput Screen Single Concentration Hit Identification Hit Identification High-Throughput Screen->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays IC50/EC50 Determination Secondary Assays Secondary Assays Dose-Response Assays->Secondary Assays e.g., Orthogonal Assays Lead Compound Lead Compound Secondary Assays->Lead Compound Target Identification Target Identification Lead Compound->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: A typical experimental workflow for indole compound validation.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Compound AhR_complex AhR Complex (AhR, HSP90, etc.) Indole->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Regulates

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][8][9][10][11]

quorum_sensing_pathway Indole Indole Receptor Bacterial Receptor (e.g., LuxR-type) Indole->Receptor Interferes with Signal Binding QS_Genes Quorum Sensing Regulated Genes Receptor->QS_Genes Regulates Biofilm Biofilm Formation QS_Genes->Biofilm Virulence Virulence Factor Production QS_Genes->Virulence

Caption: Inhibition of bacterial quorum sensing by indole compounds.[5][12][13][14][15]

References

Comparison Guide: Cross-Reactivity Profile of Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of ethyl 6-cyano-1H-indole-2-carboxylate. As direct experimental data for this specific compound is not publicly available, this document focuses on the known biological activities of structurally related indole-2-carboxylate and indole-2-carboxamide derivatives. The data presented herein serves to inform researchers on potential off-target interactions and to guide the design of comprehensive selectivity profiling studies.

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives of indole-2-carboxylate and its corresponding carboxamide have been identified as inhibitors, antagonists, or modulators of various enzymes, G-protein coupled receptors (GPCRs), and ion channels. This inherent promiscuity of the core structure underscores the critical need for thorough cross-reactivity profiling when developing any new indole-based therapeutic candidate.

Comparative Analysis of Structurally Related Compounds

To illustrate the potential target landscape for an indole-2-carboxylate compound, the following table summarizes the activities of several derivatives against a diverse set of protein targets. These examples demonstrate that minor modifications to the core structure can drastically alter target specificity and potency.

Data Presentation: Target Profile of Indole-2-Carboxylate/Carboxamide Derivatives

Compound ClassRepresentative Compound / DerivativePrimary Target(s)Reported Potency (IC₅₀/Kᵢ/K₋B)Reference
Kinase Inhibitors 5-chloro-3-methyl-N-(phenethyl)indole-2-carboxamide (Derivative 5e)EGFR / CDK2EGFR: 93 nM (IC₅₀)CDK2: 13 nM (IC₅₀)[2]
1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide (Compound 4)CK214.6 µM (IC₅₀)[3]
GPCR Ligands 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (Compound 12f)Cannabinoid Receptor 1 (CB1)89.1 nM (K₋B)[4]
3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (Compound 17k)Cysteinyl Leukotriene Receptor 1 (CysLT₁)5.9 nM (IC₅₀)[5]
Ion Channel Ligands 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (Compound 8)NMDA Receptor (Glycine Site)~3.16 nM (Kᵢ)[6]
Enzyme Inhibitors 6-acetamido-N-(3,4-dihydroxybenzyl)-1H-indole-2-carboxamide (Derivative 9o-1)IDO1 / TDOIDO1: 1.17 µM (IC₅₀)TDO: 1.55 µM (IC₅₀)[7]

Experimental Protocols

To determine the cross-reactivity profile of a novel compound such as this compound, a multi-faceted approach involving both in vitro biochemical and cell-based assays is essential. Below are detailed methodologies for key experiments.

In Vitro Kinase Selectivity Profiling

This assay determines the inhibitory activity of a compound against a large panel of purified protein kinases.

Methodology: Radiometric Kinase Assay (e.g., [γ-³³P]ATP Filter Binding)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96- or 384-well plate, add the following components in order:

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • The test compound dilution.

    • A specific peptide or protein substrate for the kinase being tested.

    • The purified recombinant kinase enzyme.

  • Initiation: Start the reaction by adding an ATP mixture containing a final concentration of ATP (often at the K₋m for each kinase) and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Detection: After drying the filters, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Profiling services from commercial vendors often test the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel (>400) of kinases to identify initial hits.[8]

GPCR Cross-Reactivity Profiling

This assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to a specific GPCR.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target GPCR (e.g., CB₁, CysLT₁). Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]

  • Assay Setup: In a 96-well plate, add the following in a final volume of ~250 µL:

    • Assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Cell membrane preparation (e.g., 10-50 µg protein).

    • A serial dilution of the test compound (this compound).

    • A fixed concentration of a specific radioligand (e.g., [³H]CP55,940 for CB₁), typically at or near its K₋d value.[10]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-labeled competitor.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[9]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the free radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[10]

Cell-Based Functional Assays

These assays confirm whether binding activity observed in biochemical assays translates to a functional response (agonism or antagonism) in a cellular context.

Methodology: Calcium Mobilization Assay (for Gq-coupled receptors like CysLT₁)

  • Cell Culture: Plate cells expressing the target receptor (e.g., CysLT₁) in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration.

  • Compound Incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of this compound for a defined period.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., LTD₄ for CysLT₁) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader equipped with an injector (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: For antagonist testing, determine the IC₅₀ by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

Visualizations: Pathways and Workflows

Potential Signaling Pathways for Off-Target Activity

The following diagrams illustrate key signaling pathways associated with targets known to be modulated by indole-2-carboxylate/carboxamide derivatives. Understanding these pathways is crucial for predicting the potential functional consequences of off-target binding.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade, a common target for indole-based kinase inhibitors.[11][12][13][14][15]

CB1_Signaling_Pathway Ligand Cannabinoid Agonist CB1R CB1 Receptor Ligand->CB1R Binds Gi_o Gαi/o CB1R->Gi_o Activates Gbg Gβγ CB1R->Gbg Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Ca²⁺ Channels Gbg->Ca_Channel Inhibits K_Channel K⁺ Channels Gbg->K_Channel Activates MAPK MAPK (ERK) Gbg->MAPK Activates cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release Ca_Channel->Neurotransmission K_Channel->Neurotransmission

Caption: Major signaling pathways coupled to the Cannabinoid CB1 receptor.[16][17][18][19][20]

PKMYT1_Signaling_Pathway PKMYT1 PKMYT1 CDK1_CyclinB CDK1-Cyclin B (MPF) PKMYT1->CDK1_CyclinB Phosphorylates & Inhibits (Thr14/Tyr15) M_Phase Mitosis (M Phase) CDK1_CyclinB->M_Phase Promotes Entry G2_Phase G2 Phase G2_Phase->CDK1_CyclinB CDC25C CDC25C Phosphatase CDC25C->CDK1_CyclinB Dephosphorylates & Activates Inhibitor PKMYT1 Inhibitor Inhibitor->PKMYT1 Blocks

Caption: Role of PKMYT1 in the G2/M cell cycle checkpoint.[21][22][23][24][25]

General Experimental Workflow

The logical flow for assessing the cross-reactivity of a new chemical entity is a tiered approach, starting broad and becoming more specific.

Experimental_Workflow Start Test Compound: This compound PrimaryScreen Primary Screen (e.g., Large Kinase Panel at single high concentration) Start->PrimaryScreen HitIdentified Off-Target 'Hits' Identified? PrimaryScreen->HitIdentified DoseResponse Dose-Response Assays (Determine IC₅₀/Kᵢ for each hit) HitIdentified->DoseResponse Yes NoHits Compound is Selective (in this panel) HitIdentified->NoHits No CellularAssay Cell-Based Functional Assays (Confirm on-target and off-target activity in cells) DoseResponse->CellularAssay SelectivityProfile Generate Selectivity Profile (Compare potency at primary target vs. off-targets) CellularAssay->SelectivityProfile End Proceed to Further Development/Optimization SelectivityProfile->End NoHits->End

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Ethyl 6-cyano-1H-indole-2-carboxylate (CAS No. 104291-81-8) was not available in the public domain at the time of this search. The following guidance is based on general safety protocols for handling powdered chemicals and compounds containing a cyano group. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous powdered chemicals.

Body PartRecommended ProtectionRationale
Respiratory NIOSH-approved respirator with a particulate filter (N95, N100, or P100)To prevent inhalation of fine dust particles.
Eyes & Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., Nitrile rubber, double-gloved)To prevent skin absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body A fully buttoned lab coat, chemical-resistant apron, and long pantsTo protect the skin from accidental contact.
Feet Closed-toe shoes made of a non-porous materialTo protect against spills.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If possible, use a balance with a draft shield.

  • In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For a small spill, and if properly trained and equipped, carefully cover the spill with an inert absorbent material and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix cyanide-containing waste with other chemical waste streams, especially acidic waste, which could generate highly toxic hydrogen cyanide gas.

  • Containment: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled as "Hazardous Waste - Contains Cyanide Compounds."

  • Storage: Store the waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Perform Reaction Perform Reaction Transfer to Vessel->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

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